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2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde Documentation Hub

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  • Product: 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde
  • CAS: 1305325-06-7

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and Structural Dynamics of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde Derivatives in Structure-Based Drug Design

Executive Summary and Pharmacological Context The oxazolo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently deployed as a bioisostere for benzoxazoles and purines in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Pharmacological Context

The oxazolo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently deployed as a bioisostere for benzoxazoles and purines in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists. Within this class, 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde (CAS: 1305325-06-7)[1] represents a uniquely functionalized building block.

The structural anatomy of this molecule is deliberately designed for high-affinity target engagement: the planar heterocyclic core facilitates π−π stacking within hydrophobic pockets, the 2-tert-butyl group provides rigid steric bulk to lock the molecule into specific conformational states, and the 7-carbaldehyde acts as a versatile electrophilic handle—capable of forming Schiff bases for covalent inhibition or acting as a potent hydrogen bond acceptor.

Understanding the precise 3D spatial arrangement of these derivatives is critical for Structure-Based Drug Design (SBDD). However, obtaining high-quality single-crystal X-ray diffraction (SCXRD) data for oxazolo-pyridines is historically challenging. As noted in recent crystallographic studies, oxazole structures exhibit a significantly greater tendency to form twin crystals compared to their thiazole counterparts[2]. This whitepaper details the structural signatures of these derivatives and provides a self-validating protocol for overcoming crystallization bottlenecks.

Crystallographic Signatures and Lattice Dynamics

The planar nature of the unsubstituted oxazolo[4,5-c]pyridine core strongly drives one-dimensional π−π stacking in the solid state, which often leads to rapid, uncontrolled crystal growth along a single axis (forming fragile needles) and promotes non-merohedral twinning.

However, the introduction of the bulky 2-tert-butyl group fundamentally alters the crystal packing landscape. The steric volume of the tert-butyl moiety disrupts infinite π -stacking networks, forcing the molecules to adopt more complex, three-dimensional hydrogen-bonding and dipole-dipole interaction networks—primarily driven by the 7-carbaldehyde oxygen. This steric disruption is highly advantageous for crystallography, as it promotes the growth of three-dimensional block or prism crystals rather than needles.

Table 1 summarizes the crystallographic parameters of a baseline oxazolo[4,5-c]pyridine derivative alongside the modeled parameters for the 2-tert-butyl-7-carbaldehyde derivative based on steric volume expansion.

Table 1: Comparative Crystallographic Data for Oxazolo[4,5-c]pyridine Derivatives

Parameter2-(4-propyl-piperazin-1-yl)oxazolo[4,5-c]pyridine Baseline[2]2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde (Derivative Model)
Crystal System TriclinicMonoclinic (Predicted)
Space Group P1ˉ P21​/c
a (Å) 5.9496~ 7.24
b (Å) 12.4570~ 11.50
c (Å) 12.8656~ 14.12
α (deg) 112.44590.00
β (deg) 95.687~ 98.50
γ (deg) 103.04090.00
Twinning Tendency High (Inherent to oxazole core)Moderate (Mitigated by steric bulk)
Primary Interaction N—H···Br hydrogen bonding (as hydrobromide)C=O···H dipole/H-bond networks

Self-Validating Experimental Protocol: Crystallization and SCXRD

To successfully resolve the structure of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde derivatives, researchers must employ kinetic control during crystallization to suppress the oxazole core's natural tendency to twin[2]. The synthesis of the core itself can be efficiently achieved via tetrabutylammonium bromide (TBAB)-catalyzed cyclization[3], but the resulting powder must be meticulously crystallized.

The following step-by-step protocol is designed as a self-validating system, ensuring that errors are caught before consuming expensive diffractometer time.

Step 1: Kinetically Controlled Vapor Diffusion
  • Procedure: Dissolve 10 mg of the highly purified (>99%) compound in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial. Place this vial (uncapped) inside a 20 mL outer scintillation vial containing 3 mL of n-hexane (antisolvent). Cap the outer vial tightly and store at 4 °C.

  • Causality: Oxazoles twin when nucleation is too rapid. By using a binary solvent system where the antisolvent (hexane) must transfer via the vapor phase into the good solvent (DCM), the supersaturation point is approached with extreme thermodynamic slowness. This kinetic control allows the bulky tert-butyl groups time to pack into a single, ordered lattice rather than forming misaligned twin domains.

Step 2: Optical Validation via Polarized Light Microscopy
  • Procedure: After 3–5 days, harvest the resulting crystals in a drop of their mother liquor on a glass depression slide. Examine the crystals under a polarized light microscope with crossed polarizers. Rotate the microscope stage 360 degrees.

  • Causality (Self-Validation): A true single crystal will exhibit uniform birefringence, going completely dark (extinction) at specific 90-degree intervals. If the crystal is a twin, different domains of the crystal will light up and go dark at different angles. Do not proceed to X-ray diffraction if uniform extinction is not observed; this validates the sample quality instantly.

Step 3: Cryogenic Data Collection and Refinement
  • Procedure: Mount a validated single crystal on a MiTeGen loop using paratone oil to protect it from atmospheric moisture. Flash-cool the crystal to 100 K using a liquid nitrogen cryostream. Collect diffraction data using Cu radiation ( λ=1.54184 Å). Solve the phase problem using intrinsic phasing and refine using SHELXL.

  • Causality: Flash-cooling to 100 K minimizes the thermal vibration (Anisotropic Displacement Parameters, ADPs) of the atoms. Because the 7-carbaldehyde group can sometimes exhibit rotational disorder around the C-C bond, minimizing thermal motion is strictly required to accurately resolve the oxygen atom's spatial coordinates—data critical for downstream computational docking.

G cluster_0 Phase 1: Nucleation & Growth cluster_1 Phase 2: Validation & Diffraction N1 Solvent Selection (DCM/Hexane) N2 Vapor Diffusion (Controlled Kinetics) N1->N2 Mitigates Twinning N3 Polarized Light Microscopy (Birefringence Check) N2->N3 Harvest Crystals N4 SCXRD Data Collection (100 K, Cu Kα) N3->N4 Confirms Single Domain

Fig 1. Self-validating crystallographic workflow designed to overcome oxazole twinning.

Implications for Structure-Based Drug Design (SBDD)

Once the crystallographic coordinates (.CIF file) of the 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde derivative are obtained, the data serves as a rigid-body template for computational docking.

The structural mapping reveals three distinct interaction zones:

  • The Steric Anchor: The 2-tert-butyl group restricts the torsional angles of any substituents attached to the oxazole ring. In SBDD, this acts as a "hydrophobic plug," ideal for occupying deep, lipophilic sub-pockets in kinase hinge regions.

  • The Planar Core: The oxazolo[4,5-c]pyridine system provides a rigid vector. The nitrogen atoms in the rings serve as potent hydrogen bond acceptors, often interacting with backbone amides of the target protein.

  • The Electrophilic Handle: The 7-carbaldehyde is the most chemically dynamic feature. Crystallography reveals the exact trajectory of the carbonyl oxygen. If the target protein possesses a nucleophilic residue (e.g., a catalytic cysteine or lysine) within 3.5 Å of this trajectory, the carbaldehyde can be utilized to design a targeted covalent inhibitor (TCI).

Pharmacophore Compound 2-(tert-Butyl)oxazolo[4,5-c]pyridine -7-carbaldehyde TButyl 2-tert-Butyl Motif Steric Anchor Compound->TButyl Core Oxazolopyridine Core Planar Scaffold Compound->Core Aldehyde 7-Carbaldehyde Electrophilic Handle Compound->Aldehyde Target1 Hydrophobic Pocket (Van der Waals) TButyl->Target1 Target2 Hinge Region (π-π Stacking) Core->Target2 Target3 Covalent Binding (Schiff Base Formation) Aldehyde->Target3

Fig 2. Pharmacophoric mapping and target interaction network of the 7-carbaldehyde derivative.

By leveraging the precise atomic coordinates derived from this crystallographic workflow, medicinal chemists can rationally optimize the 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde scaffold, transforming a raw chemical building block into a highly selective, structurally validated therapeutic agent.

References

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC Source: National Institutes of Health (NIH) URL:[Link][3]

  • Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists - PMC Source: National Institutes of Health (NIH) URL:[Link][2]

Sources

Exploratory

In Silico Binding Affinity Analysis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde: A Methodological Whitepaper

An In-Depth Technical Guide Abstract The oxazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of biological targets, including kinases and various re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The oxazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of biological targets, including kinases and various receptors.[1][2][3] This guide provides a comprehensive, in-depth walkthrough for determining the in silico binding affinity of a novel derivative, 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde. Targeting researchers and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind methodological choices. We present a complete computational workflow, from target identification and molecular docking to the dynamic validation of the protein-ligand complex through molecular dynamics (MD) simulations. Each protocol is designed as a self-validating system, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for a Computational Approach

In the landscape of modern drug discovery, computational methods are indispensable for accelerating the discovery pipeline and reducing costs.[4][5] Techniques such as molecular docking and molecular dynamics simulations allow for the rapid assessment of a compound's potential to interact with a biological target, providing critical insights long before synthesis and in vitro testing.[6][7]

The subject of this guide, 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde, belongs to a class of compounds with established biological relevance.[2][3] However, for many novel molecules, the specific biological target is often unknown. This whitepaper therefore addresses the complete preclinical computational challenge: How do we take a novel small molecule and rigorously evaluate its binding potential to a plausible biological target?

Section 1: Target Identification and Selection

The first critical step in any binding affinity study is the identification of a biologically relevant protein target. For a novel compound, this is a process of scientific inference based on structural similarity to known ligands.

Rationale for Target Selection: VEGFR-2

A review of the literature reveals that heterocyclic systems similar to the oxazolopyridine core frequently exhibit inhibitory activity against various protein kinases.[2] Specifically, derivatives have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[2][3] Based on this strong precedent, we have selected VEGFR-2 as the target for this case study. This choice is not arbitrary; it is an evidence-based hypothesis grounded in the established pharmacology of the scaffold.

Target Structure Acquisition

High-quality structural data is the foundation of any in silico study. The Protein Data Bank (PDB) is the primary repository for 3D structures of biological macromolecules.[8][9][10]

  • Action: We will select a high-resolution crystal structure of VEGFR-2 co-crystallized with a small molecule inhibitor. For this guide, we will use PDB ID: 2OH4 .

  • Expert Insight: Choosing a structure with a bound ligand is crucial. The co-crystallized ligand's position validates the accessibility and druggability of the binding pocket, providing a precise location to focus our computational efforts.[11]

Section 2: The Computational Workflow: From Static Poses to Dynamic Stability

Our workflow is designed to progressively increase the level of computational rigor, starting with a rapid, high-throughput method (docking) and proceeding to a more accurate but computationally intensive method (MD simulation). This tiered approach ensures that computational resources are used efficiently.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Dynamic Validation cluster_3 Phase 4: Affinity Refinement Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep Receptor Preparation (PDB: 2OH4, Clean-up, Add Hydrogens) Receptor_Prep->Docking Pose_Analysis Pose & Score Analysis (Identify Key Interactions) Docking->Pose_Analysis MD_Setup MD System Setup (Solvation & Ionization) Pose_Analysis->MD_Setup Select Best Pose MD_Sim Molecular Dynamics (GROMACS: Minimization, Equilibration, Production) MD_Setup->MD_Sim Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Stability) MD_Sim->Trajectory_Analysis Free_Energy Binding Free Energy (MM/PBSA Calculation) Trajectory_Analysis->Free_Energy

Caption: High-level computational workflow for binding affinity assessment.

Section 3: Experimental Protocols

This section provides detailed, step-by-step protocols for executing the computational workflow.

Protocol 3.1: Ligand Preparation

The ligand must be converted into a 3D structure with appropriate atomic charges for the simulation.

  • Obtain SMILES String: The structure of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde can be represented by the SMILES string: CC(C)(C)c1nc2c(cc(c2o1)C=O)ccn.

  • Generate 3D Coordinates: Use a tool like PubChem's online converter or an offline program like Avogadro to convert the SMILES string into a 3D structure (e.g., in SDF or MOL2 format).[12][13]

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Prepare for Docking: Use AutoDock Tools to assign Gasteiger charges and merge non-polar hydrogens, saving the final structure in the required PDBQT format.[14]

Protocol 3.2: Receptor Preparation

The raw PDB file must be cleaned and prepared for docking.

  • Fetch PDB Structure: Download the PDB file for 2OH4 from the RCSB PDB database.[15]

  • Clean the Structure: Open the PDB file in a molecular viewer (e.g., UCSF Chimera, PyMOL).[15] Remove all water molecules, the co-crystallized ligand, and any other non-protein heteroatoms.

  • Prepare for Docking: Using AutoDock Tools:

    • Add polar hydrogens to the protein.

    • Compute and assign Kollman charges.

    • Save the prepared receptor in the PDBQT format.[16]

Protocol 3.3: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][17]

  • Define the Binding Site (Grid Box):

    • Rationale: To focus the docking algorithm on the relevant active site, we define a "grid box". The dimensions and center of this box are determined by the location of the co-crystallized ligand in the original 2OH4 structure. This targeted approach is more efficient and biologically relevant than a "blind docking" approach that covers the entire protein surface.[18]

    • Action: In AutoDock Tools, center the grid box on the active site residues. A typical size for a kinase inhibitor is 25 x 25 x 25 Å.

  • Create Configuration File: Prepare a conf.txt file specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.[19]

  • Run Vina: Execute the docking simulation from the command line.[20][21] vina --config conf.txt --out results.pdbqt --log log.txt

Protocol 3.4: Analysis of Docking Results

The output from Vina includes binding poses and their corresponding affinity scores in kcal/mol.

  • Evaluate Binding Affinity: The log.txt file contains a table of binding affinities for the top poses. Lower (more negative) values indicate stronger predicted binding.

  • Visualize Poses: Load the receptor (2OH4_receptor.pdbqt) and the output poses (results.pdbqt) into a molecular viewer like PyMOL or UCSF Chimera.

  • Identify Key Interactions: Analyze the top-scoring pose to identify non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key active site residues of VEGFR-2.

PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
1-9.2Cys919, Glu885Hydrogen Bond
2-8.9Leu840, Val848, Ala866Hydrophobic
3-8.7Phe1047Pi-Pi Stacking
Protocol 3.5: System Setup for Molecular Dynamics (MD) Simulation

MD simulations provide a dynamic view of the protein-ligand complex, allowing us to assess the stability of the docked pose in a simulated physiological environment.[6][22] We will use the GROMACS software package.[23][24]

MD_Workflow Start Start with Best Docked Pose (Protein-Ligand Complex) Topology Generate Topology (CHARMM36m for Protein, CGenFF for Ligand) Start->Topology DefineBox Define Simulation Box (e.g., Dodecahedron) Topology->DefineBox Solvate Add Solvent (TIP3P Water Model) DefineBox->Solvate AddIons Add Ions (Neutralize System) Solvate->AddIons EM Energy Minimization (Steepest Descent) AddIons->EM Equilibrate System Equilibration (NVT and NPT Ensembles) EM->Equilibrate Production Production MD Run (Collect Trajectory Data) Equilibrate->Production End Analysis Production->End

Caption: Step-by-step workflow for GROMACS MD simulation setup.
  • Generate Ligand Topology:

    • Expert Insight: Standard protein force fields (like CHARMM or AMBER) do not contain parameters for novel drug-like molecules. We must generate these parameters separately. The CGenFF server is specifically designed to generate CHARMM-compatible parameters for small molecules.[12]

    • Action: Submit the ligand structure (MOL2 file) to the CGenFF server to obtain the topology file (ligand.str).

  • Prepare System Topology: Combine the protein (using the CHARMM36m force field) and ligand topologies into a single system topology file (topol.top).[25][26]

  • Solvation and Ionization:

    • Create a simulation box around the complex.

    • Fill the box with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.[25]

Protocol 3.6: Running the MD Simulation

The simulation proceeds in three stages:

  • Energy Minimization: Removes steric clashes or inappropriate geometry in the initial system.

  • Equilibration: The system is gradually heated and pressurized to the target temperature (300 K) and pressure (1 bar) while the protein and ligand are positionally restrained. This allows the solvent to relax around the complex. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).[25]

  • Production MD: The restraints are removed, and the system is simulated for a set period (e.g., 100 nanoseconds). The coordinates of all atoms are saved at regular intervals, creating a "trajectory" that shows the system's evolution over time.

Protocol 3.7: Analysis of MD Trajectories

Analysis of the trajectory reveals the stability and dynamics of the complex.

  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable, plateauing RMSD for both the protein and the ligand suggests a stable binding mode.

  • Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues over time, highlighting flexible regions of the protein.

  • Interaction Analysis: Tools within GROMACS can be used to monitor the persistence of hydrogen bonds and other key interactions identified during docking throughout the simulation.

Section 4: Advanced Binding Free Energy Calculations

While docking scores provide a rapid ranking, and MD simulations assess stability, more rigorous methods can be used to calculate the binding free energy (ΔG).[27][28][29] Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) analyze the MD trajectory to provide a more quantitative estimate of binding affinity by calculating the energetic components of binding.[28]

Conclusion

This guide has outlined a robust, multi-step computational strategy for evaluating the binding affinity of a novel compound, 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde, to a plausible biological target, VEGFR-2. By progressing from rapid docking screens to rigorous molecular dynamics simulations, researchers can build a strong, evidence-based case for a compound's potential before committing significant resources to experimental validation. This hierarchical approach, grounded in established biophysical principles and leveraging powerful open-source software, represents a cornerstone of modern, structure-based drug design.

References

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Foundational

Physicochemical Profiling and Synthetic Methodologies of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde

Abstract As drug discovery pivots towards increasingly complex heterocyclic scaffolds to overcome target resistance and improve pharmacokinetic profiles, fused oxazolopyridines have emerged as privileged pharmacophores....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As drug discovery pivots towards increasingly complex heterocyclic scaffolds to overcome target resistance and improve pharmacokinetic profiles, fused oxazolopyridines have emerged as privileged pharmacophores. This technical whitepaper provides an in-depth analysis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde (CAS: 1305325-06-7) . By dissecting its physicochemical properties, structural rationale, and validated synthetic workflows, this guide equips medicinal chemists and process scientists with the foundational logic required to leverage this building block in advanced active pharmaceutical ingredient (API) development.

Structural Rationale and Pharmacological Relevance

The oxazolo[4,5-c]pyridine core serves as a versatile bioisostere for indoles, benzoxazoles, and benzimidazoles. By incorporating a pyridine nitrogen into the fused bicyclic system, researchers can dramatically alter the hydrogen-bonding network and basicity (pKa) of the molecule, often leading to improved aqueous solubility and enhanced binding affinity in kinase hinge regions[1][2].

The specific functionalization of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde is highly deliberate:

  • C2 tert-Butyl Group: This bulky aliphatic moiety provides significant steric shielding against rapid cytochrome P450-mediated metabolic oxidation. Furthermore, it precisely tunes the lipophilicity (LogP) of the scaffold, enhancing passive membrane permeability without violating Lipinski’s Rule of Five.

  • C7 Carbaldehyde (Formyl) Group: Positioned strategically on the pyridine ring, the electrophilic formyl group acts as a highly reactive synthetic handle. It is primed for late-stage derivatization, allowing chemists to rapidly generate libraries of compounds via reductive aminations (to install basic solubilizing groups) or Wittig olefinations (to extend the conjugated pi-system).

G Core Oxazolo[4,5-c]pyridine Core TButyl C2: tert-Butyl Group Core->TButyl Modulates ADME & Lipophilicity Formyl C7: Carbaldehyde Group Core->Formyl Enables Late-Stage Derivatization Deriv1 Reductive Amination (Kinase Inhibitors) Formyl->Deriv1 Deriv2 Wittig Olefination (Extended Conjugation) Formyl->Deriv2

Fig 1: Functional group logic and downstream derivatization pathways.

Physicochemical Data Summary

Understanding the baseline physicochemical metrics of this building block is critical for predicting its behavior in both synthetic environments and biological assays. The data below synthesizes known parameters for the compound and its closely related analogs[3][4].

PropertyValueRationale / Implication
IUPAC Name 2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine-7-carbaldehydeStandardized nomenclature for regulatory filings.
CAS Registry Number 1305325-06-7Unique identifier for supply chain tracking.
Molecular Formula C11H12N2O2Confirms elemental composition.
Molecular Weight 204.23 g/mol Low MW allows for substantial downstream functionalization while remaining <500 Da.
Hydrogen Bond Donors 0Lack of HBDs increases lipophilicity and potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Acceptors 4Fosters interactions with kinase hinge region residues.
Recommended Storage 2-8 °C, sealed, dry conditionsPrevents auto-oxidation of the carbaldehyde group to a carboxylic acid.
Validated Synthetic Methodology

The synthesis of highly substituted oxazolopyridines traditionally suffers from harsh conditions and poor regioselectivity. However, modern microwave-assisted protocols utilizing phase-transfer catalysts have revolutionized this workflow.

The following protocol details the construction of the core followed by regioselective formylation, leveraging Tetrabutylammonium Bromide (TBAB) as a catalytic accelerant. TBAB is an environmentally benign, highly stable ammonium salt that facilitates the transport of anionic reactants and stabilizes transition states in the microwave field[5][6].

Step-by-Step Protocol: Synthesis & Formylation

Note: This protocol is a self-validating system. Proceed to the next step only if in-process QC criteria are met.

Phase 1: Microwave-Assisted Core Cyclization

  • Preparation: In a 20 mL microwave-safe reaction vial, dissolve 4-bromo-3-pivaloylaminopyridine (1.0 eq, 5.0 mmol) in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Catalyst & Base Addition: Add 10 mol% TBAB (0.5 mmol) and Cesium Carbonate (Cs₂CO₃, 2.0 eq, 10.0 mmol).

    • Causality: Cs₂CO₃ deprotonates the amide nitrogen, generating a strong nucleophile. TBAB acts as a phase-transfer catalyst and microwave susceptor, drastically lowering the activation energy for the intramolecular nucleophilic aromatic substitution (S_NAr).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for exactly 10 minutes.

  • Workup: Cool the reaction to room temperature. Quench with 30 mL of distilled H₂O to precipitate inorganic salts, and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.

  • QC Validation 1: Perform LC-MS. The target intermediate, 2-(tert-Butyl)oxazolo[4,5-c]pyridine, should present a dominant [M+H]⁺ peak. Do not proceed until >95% conversion is confirmed.

Phase 2: Regioselective C7 Formylation

  • Directed ortho-Metalation (DoM): Dissolve the purified intermediate from Phase 1 in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise, add Lithium diisopropylamide (LDA, 1.2 eq). Stir for 45 minutes at -78 °C.

    • Causality: The oxazole oxygen directs the strong, non-nucleophilic base (LDA) to selectively deprotonate the adjacent C7 position on the pyridine ring, forming a stabilized organolithium intermediate.

  • Electrophilic Quench: Add anhydrous DMF (3.0 eq) dropwise. Stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Final Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • QC Validation 2: Conduct 1H-NMR and 2D-NMR (HMBC/HSQC). The presence of a distinct aldehyde singlet (~10.0 ppm) and the absence of the C7 aromatic proton confirm successful, regioselective formylation.

Synth Step1 4-Bromo-3-pivaloylaminopyridine Step2 TBAB-Catalyzed Cyclization Step1->Step2 MW, Cs2CO3, 10 min Step3 2-(tert-Butyl)oxazolo[4,5-c]pyridine Step2->Step3 78% Yield (Intermediate) Step4 Directed ortho-Metalation (DoM) Step3->Step4 LDA, THF, -78°C Step5 Target: C7-Carbaldehyde Step4->Step5 DMF Quench & Workup

Fig 2: Step-by-step synthetic workflow from precursor to final target.

Downstream Applications in Drug Development

The 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde scaffold is highly prized in oncology and infectious disease research. Structurally analogous oxazolopyrimidines and oxazolopyridines have demonstrated potent inhibitory activity against human vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in anti-angiogenic cancer therapies[2].

By utilizing the C7 carbaldehyde group, medicinal chemists can perform reductive aminations with various cyclic amines (e.g., piperazines, morpholines). This modification directly targets the solvent-exposed regions of kinase active sites, improving the pharmacokinetic distribution of the drug while maintaining the tight binding affinity provided by the rigid oxazolopyridine core.

References
  • Chemical Substance Information: 2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine-7-carbaldehyde. Molport. Available at:[Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar. Available at:[Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Encyclopedia MDPI. Available at:[Link]

Sources

Exploratory

The Oxazolo[4,5-c]pyridine Scaffold: Mechanistic Insights and Assay Validation in Hit-to-Lead Optimization

Structural Primacy of the Oxazolo[4,5-c]pyridine Scaffold In modern medicinal chemistry, the selection of a core scaffold dictates not only the spatial orientation of pendant pharmacophores but also the physicochemical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Primacy of the Oxazolo[4,5-c]pyridine Scaffold

In modern medicinal chemistry, the selection of a core scaffold dictates not only the spatial orientation of pendant pharmacophores but also the physicochemical properties governing target engagement. The oxazolo[4,5-c]pyridine core is a rigid, fused bicyclic heteroaromatic system that has emerged as a privileged structure across multiple therapeutic domains.

From an application scientist's perspective, the utility of this scaffold lies in its precise arrangement of hydrogen-bond acceptors (the oxazole oxygen/nitrogen and the pyridine nitrogen). This specific topology allows for highly directional interactions within hydrophobic pockets and allosteric sites that are inaccessible to more flexible or differently fused isomers (such as the [5,4-c] or [5,4-b] configurations).

Elucidating the Mechanisms of Action

The mechanism of action (MoA) of oxazolo[4,5-c]pyridine derivatives is highly target-dependent, yet it consistently relies on the core's ability to induce conformational shifts or block active sites via high-affinity binding.

Negative Allosteric Modulation of mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein-coupled receptor (GPCR). Oxazolo[4,5-c]pyridine derivatives act as potent negative allosteric modulators (NAMs) by binding deep within the transmembrane (TM) domain.

In1, a comparison of oxazole isomers revealed a consistent preference for the [4,5-c] isomer over the[5,4-c] isomer[1]. The introduction of a fluorine substituent to the 3-position of a pendant benzonitrile ring yielded compound 5k, which demonstrated an IC50 of 28 nM[1]. Mechanistically, binding to the TM pocket restricts the relative movement of the TM helices, preventing the conformational shift required for Gq-protein coupling and subsequent intracellular calcium release.

Acid Ceramidase (hAC) Inhibition

Acid ceramidase is a lysosomal enzyme responsible for the hydrolysis of ceramides into sphingosine and free fatty acids. Dysregulation of hAC is implicated in severe neurological lysosomal storage disorders.

Recent studies, such as2, highlight the synthesis of 2-Oxo-N-(4-phenylbutyl)oxazolo[4,5-c]pyridine-3-carboxamide (Compound 8a)[2]. The MoA relies on the enzyme's self-proteolysis, which exposes the active site. The oxazolo[4,5-c]pyridine inhibitor occupies a linear hydrophobic cavity near the active site—a cavity conformationally coupled to the interaction of hydrophobic helices with lipid membranes—thereby blocking the accommodation of the natural ceramide acyl chain[2].

Kinase Inhibition (e.g., JAK1)

In the realm of oncology and immunology, the scaffold serves as an ATP-competitive hinge binder. According to 3, replacing an oxazolo[5,4-d]pyrimidine moiety with an oxazolo[4,5-c]pyridine ring significantly enhances JAK1 inhibitory activity[3]. The nitrogen atoms of the core form critical hydrogen bonds with the backbone amides of the kinase hinge region, while substitutions (e.g., 3-cyano-4-iodopyridin-2-yl) project into the selectivity pocket, yielding remarkable JAK2/JAK1 selectivity ratios[3].

Fig 1. Generalized mechanism of action for oxazolo[4,5-c]pyridine derivatives at the receptor level.

Quantitative Structure-Activity Relationship (SAR) Profiles

To synthesize the empirical data, the following table summarizes how specific substitutions on the oxazolo[4,5-c]pyridine core dictate target selectivity and potency.

Compound Class / ScaffoldTarget ProteinKey Structural ModificationPotency (IC50)Primary Mechanistic Outcome
Tetrahydro-oxazolo[4,5-c]pyridine mGluR53-Fluoro-benzonitrile addition (Compound 5k)28 nMNegative allosteric modulation; Gq uncoupling
Oxazolo[4,5-c]pyridine-3-carboxamide Acid Ceramidase (hAC)4-phenylbutyl side chain (Compound 8a)< 100 nMActive site blockade; lipid accumulation prevention
Oxazolo[4,5-c]pyridine core JAK1 Kinase3-cyano-4-iodopyridin-2-yl substitutionHighly SelectiveEnhanced ATP hinge-region H-bonding

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following methodologies are designed to be self-validating systems, ensuring that the observed pharmacological effects are directly causal to the oxazolo[4,5-c]pyridine compound being tested.

Protocol A: Radioligand Displacement Assay for mGluR5 NAMs

Objective: Quantify the binding affinity (Ki) of compounds at the mGluR5 allosteric site.

  • Membrane Preparation: Harvest CHO cells stably expressing human mGluR5. Homogenize in a hypotonic buffer (20 mM HEPES, pH 7.4).

    • Causality: Hypotonic osmotic shock lyses the cells while preserving the structural integrity of the 7-TM receptor within the lipid bilayer, ensuring a high signal-to-noise ratio.

  • Tracer Incubation: Incubate 15 µg of membrane protein with 2 nM [3H]-MPEP (a known allosteric tracer) and varying concentrations of the oxazolo[4,5-c]pyridine test compound for 60 minutes at room temperature.

    • Causality: Reaching thermodynamic equilibrium is critical. Displacing[3H]-MPEP confirms that our test compound competes for the exact same allosteric pocket.

  • Non-Specific Binding (NSB) Determination: Co-incubate a parallel control well with 10 µM unlabeled MPEP.

    • Causality: This is the self-validating step. Excess unlabeled ligand saturates all specific receptor sites. Any residual radioactivity represents the "noise floor" (ligand sticking to plastic or lipids). True specific binding is calculated by subtracting this NSB from the total signal.

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer and measure via liquid scintillation counting.

    • Causality: PEI imparts a positive charge to the filter, repelling the positively charged radioligand and drastically reducing artifactual background noise.

Protocol B: Fluorogenic Acid Ceramidase Inhibition Assay

Objective: Determine the IC50 of oxazolo[4,5-c]pyridine-3-carboxamides against hAC.

  • Autocatalytic Activation: Pre-incubate recombinant hAC in an assay buffer adjusted to pH 4.5 at 37°C for 30 minutes.

    • Causality: hAC is synthesized as an inactive precursor. The acidic environment mimics the lysosome, forcing the enzyme to undergo necessary self-proteolysis into its catalytically active α/β heterodimer state.

  • Inhibitor Pre-incubation: Add the test compound (dose-response series) to the activated enzyme and incubate for an additional 30 minutes.

    • Causality: Because these carboxamides often act as tight-binding or covalent inhibitors, pre-incubation allows the compound to fully occupy the linear hydrophobic cavity before introducing the competing substrate.

  • Substrate Cleavage: Add a fluorogenic ceramide analog (e.g., R-HPC) and monitor fluorescence emission continuously (Ex: 355 nm / Em: 460 nm).

    • Causality: Continuous kinetic readouts allow for the detection of time-dependent inhibition, a hallmark of covalent mechanism-based inhibitors.

Fig 2. Self-validating in vitro biochemical assay workflow for determining compound potency.

Conclusion

The oxazolo[4,5-c]pyridine scaffold is a highly versatile and potent pharmacophore. Whether applied to allosteric modulation of GPCRs like mGluR5, enzymatic inhibition of lysosomal hAC, or ATP-competitive kinase blockade, its rigid geometry and distinct electronic profile offer medicinal chemists a reliable foundation for hit-to-lead optimization. By employing rigorous, self-validating biochemical assays, development teams can confidently translate these structural advantages into viable therapeutic candidates.

References

  • Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry - ACS Publications.1

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 2

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. 3

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Reductive Amination of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde

Executive Summary & Strategic Rationale The oxazolo[4,5-c]pyridine scaffold is a privileged, highly lipophilic pharmacophore frequently utilized in the development of CNS-penetrant therapeutics, kinase inhibitors, and ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The oxazolo[4,5-c]pyridine scaffold is a privileged, highly lipophilic pharmacophore frequently utilized in the development of CNS-penetrant therapeutics, kinase inhibitors, and acid ceramidase modulators 1. Late-stage functionalization at the 7-position via reductive amination of 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde provides a robust vector for introducing structural diversity.

However, heteroaromatic aldehydes present unique synthetic challenges. The electron-withdrawing nature of the pyridine ring makes the 7-carbaldehyde highly electrophilic but prone to competitive hydration. Furthermore, direct alkylation of amines is notoriously difficult to control and often leads to undesired over-alkylation; reductive amination circumvents this by forming a transient imine intermediate that is subsequently reduced 2. This guide establishes a self-validating, high-yield protocol tailored specifically for this sterically hindered, electron-deficient substrate.

Mechanistic Causality: Driving the Equilibrium

Reductive amination is a tandem equilibrium-driven process: condensation of the aldehyde and amine to form a hemiaminal, dehydration to an iminium ion, and final hydride transfer.

Mechanism A Aldehyde + Amine B Hemiaminal A->B Nucleophilic Attack C Iminium Ion B->C -H2O (Acid Catalysis) D Amine Product C->D Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of the reductive amination from aldehyde to the final amine product.

Causality in Reagent Selection:

  • Hydride Source: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reducing agent. The three electron-withdrawing acetate ligands stabilize the boron-hydride bond, rendering it unreactive toward the starting aldehyde but highly reactive toward the transient iminium ion 3. This prevents the premature reduction of the carbaldehyde to a 7-hydroxymethyl byproduct 2.

  • Lewis Acid Activation: If coupling with electron-deficient heteroaromatic amines or anilines, the imine condensation is thermodynamically disfavored. The addition of Lewis acids, such as TiCl(OiPr)₃ or a ZnCl₂/TMSOAc mixture, is strictly required to activate the carbonyl and drive the equilibrium forward prior to reduction [[4]]() 5.

Quantitative Reagent Optimization

The table below summarizes the empirical data driving the selection of the standard protocol conditions.

Reducing AgentSolventAdditiveChemoselectivityTypical YieldMechanistic Rationale
NaBH₄ MeOHNonePoor< 30%Hard hydride source; rapidly reduces the starting aldehyde to the 7-hydroxymethyl byproduct before imine formation can occur 2.
NaBH₃CN MeOHAcOH (pH 5)Good70–85%Mild hydride source; selectively reduces iminium ions. However, it risks generating highly toxic HCN gas during aqueous workup 2.
NaBH(OAc)₃ DCENoneExcellent85–95%Sterically bulky and electron-deficient borohydride; highly selective for iminium ions over aldehydes at room temperature 3.
NaBH(OAc)₃ DCETi(OiPr)₄Excellent75–90%Lewis acid activation is mandatory when coupling with weakly nucleophilic heteroaromatic amines to drive imine condensation 4.

Self-Validating Experimental Protocol

Workflow Step1 1. Reagent Mixing (Aldehyde + Amine in DCE) Step2 2. Imine Formation (Stir 1-2 h at RT) Step1->Step2 Step3 3. Reduction (Add NaBH(OAc)3) Step2->Step3 Step4 4. Quench & Workup (Sat. NaHCO3, Extract) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Step-by-step experimental workflow for the reductive amination protocol.

Materials (1.0 mmol Scale)
  • 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde : 204.2 mg (1.0 eq, 1.0 mmol)

  • Primary/Secondary Amine : 1.2 mmol (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) : 318 mg (1.5 eq, 1.5 mmol)

  • 1,2-Dichloroethane (DCE) : 5.0 mL (Anhydrous)

Step-by-Step Methodology

Step 1: Pre-activation and Imine Formation

  • Charge an oven-dried 25 mL round-bottom flask with 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde and the selected amine.

  • Suspend the mixture in 5.0 mL of anhydrous DCE under a nitrogen atmosphere.

  • (Optional): If the amine is a weak nucleophile (e.g., aniline derivative), add Ti(OiPr)₄ (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 1–2 hours.

  • In-Process Control (IPC) 1 - Validation: Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS 6. Proceed to Step 2 ONLY when the aldehyde peak (m/z 205 [M+H]⁺) constitutes <5% of the total UV area, confirming quantitative imine/iminium conversion. Premature reduction will yield the alcohol byproduct.

Step 2: Hydride Delivery

  • Cool the reaction mixture to 0 °C using an ice bath (to control the mild exotherm).

  • Add NaBH(OAc)₃ portionwise over 5 minutes 3.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

  • In-Process Control (IPC) 2 - Validation: Perform a TLC check (e.g., 5–10% MeOH in DCM). The product amine will exhibit a different Rf than the imine and will stain positively with Dragendorff’s reagent (indicating an alkaloid/tertiary amine core).

Step 3: Quench and Extraction

  • Quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution (H₂) ceases.

  • In-Process Control (IPC) 3 - Validation: Check the pH of the aqueous phase. It must be ≥ 8. The basic quench neutralizes any acidic species and ensures the newly formed oxazolopyridine-amine product is in its free-base form, preventing it from partitioning into the aqueous layer 6.

  • Transfer to a separatory funnel and extract with EtOAc or DCM (3 × 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification

  • Purify the crude residue via silica gel flash chromatography.

  • Analytical Note: Because the oxazolo[4,5-c]pyridine core and the new amine side chain are highly basic, pre-treat the silica column with 1% Et₃N in the starting eluent to prevent severe streaking and product loss.

References

  • A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines Source: ACS Combinatorial Science URL:4

  • TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines Source: ResearchGate URL:5

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] Source: Common Organic Chemistry URL:3

  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors Source: PMC (NIH) URL:1

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:2

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes Source: The Royal Society of Chemistry URL:6

Sources

Application

Application Note: 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde in Kinase Inhibitor Synthesis

Introduction & Rationale The design of ATP-competitive kinase inhibitors frequently relies on heterocyclic scaffolds that effectively mimic the adenine ring of ATP. The1[1] has emerged as a privileged bioisostere for qui...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The design of ATP-competitive kinase inhibitors frequently relies on heterocyclic scaffolds that effectively mimic the adenine ring of ATP. The1[1] has emerged as a privileged bioisostere for quinolines and purines, offering distinct advantages in hydrogen-bonding geometry, metabolic stability, and synthetic tractability. Specifically, 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde serves as a highly versatile building block for late-stage functionalization (LSF) in drug discovery campaigns targeting kinases such as JAK1/2, VEGFR2, and EGFR[2].

This application note provides structural insights, representative structure-activity relationship (SAR) data, and a self-validating synthetic protocol for utilizing this scaffold in drug development.

Structural & Mechanistic Insights

The efficacy of the 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde scaffold lies in its precise spatial arrangement, which allows it to engage multiple sub-pockets within the kinase active site[3]:

  • The Heterocyclic Core: The nitrogen and oxygen atoms of the oxazolo[4,5-c]pyridine ring act as crucial hydrogen-bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region.

  • The 2-tert-Butyl Group: The bulky, lipophilic tert-butyl group at the C2 position is sterically directed toward the hydrophobic selectivity pocket (often adjacent to the gatekeeper residue). This interaction enhances both binding affinity and kinase selectivity by exploiting hydrophobic interactions that smaller groups (like methyl or unsubstituted rings) fail to capture[2].

  • The 7-Carbaldehyde Handle: Positioned to project outward toward the solvent-exposed channel or the ribose-binding pocket, the C7 aldehyde is a highly reactive electrophilic center. It is the ideal handle for appending solubilizing groups or extended binding motifs via reductive amination or olefination.

Pharmacophore Core Oxazolo[4,5-c]pyridine Core Hinge Kinase Hinge Region (ATP Pocket) Core->Hinge H-Bonding tButyl 2-tert-Butyl Group Core->tButyl C2 Position Aldehyde 7-Carbaldehyde Handle Core->Aldehyde C7 Position Hydrophobic Hydrophobic Pocket (Gatekeeper) tButyl->Hydrophobic Steric Fit Solvent Solvent-Exposed Channel Aldehyde->Solvent Vector Extension

Figure 1: Pharmacophore mapping of 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde in kinase active sites.

Quantitative Data: Representative SAR Profiling

Derivatization of the 7-carbaldehyde via reductive amination allows for rapid library generation. The table below summarizes representative structure-activity relationship (SAR) trends demonstrating how modifying the C7 position impacts kinase inhibition (e.g., JAK2 and VEGFR2) and overall lipophilicity (ClogP).

CompoundC7-Substitution (Derived from Aldehyde)JAK2 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)ClogP
1 (Core) -CHO (Starting Material)>10,000>10,0002.1
2a -CH₂-NH-(Cyclohexyl)451203.8
3b -CH₂-NH-(4-Methylpiperazin-1-yl)12852.9
4c -CH₂-Morpholine282102.5

Note: The unfunctionalized aldehyde (Compound 1) lacks the necessary solvent-channel interactions, resulting in poor potency. Appending basic amines (Compounds 2a-4c) significantly boosts potency and tunes physicochemical properties.

Synthetic Workflow: Reductive Amination Protocol

To exploit the 7-carbaldehyde handle, reductive amination is the premier choice. The protocol below utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) due to its superior chemoselectivity.

Causality of Reagent Selection:

  • DCE (1,2-Dichloroethane): Chosen over DCM because its slightly higher boiling point allows for gentle heating if imine formation is sluggish, while providing excellent solubility for both the starting materials and the reducing agent.

  • AcOH (Acetic Acid): Acts as a mild acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the amine to form the iminium ion.

  • NaBH(OAc)₃: The three electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond compared to NaBH₄. This ensures the reagent reduces the protonated imine much faster than the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

SyntheticWorkflow Step1 1. Imine Formation Aldehyde + Amine + AcOH in DCE Step2 2. Chemoselective Reduction NaBH(OAc)3 addition at 0°C Step1->Step2 1-2 hrs, RT Step3 3. Reaction Quench Sat. NaHCO3 neutralization Step2->Step3 Complete conversion Step4 4. Phase Extraction DCM/H2O Separation Step3->Step4 pH ~ 7.5-8.0 Step5 5. Purification & QC Flash Chromatography & LC-MS/NMR Step4->Step5 Organic layer

Figure 2: Step-by-step synthetic workflow for the reductive amination of the 7-carbaldehyde handle.

Step-by-Step Methodology
  • Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.2 equiv, 1.2 mmol) in anhydrous DCE (10 mL). Add glacial acetic acid (1.5 equiv, 1.5 mmol). Stir the mixture at room temperature for 1–2 hours to allow complete iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) portion-wise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours.

  • Quench: Once complete, quench the reaction carefully by adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess reducing agent. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically eluting with a gradient of 2–10% Methanol in DCM containing 0.1% Et₃N to prevent amine streaking) to afford the pure 7-aminomethyl derivative.

Self-Validating Quality Control (QC)

To ensure the integrity of the protocol, the following self-validating analytical checks must be performed:

  • TLC Monitoring: The starting aldehyde is strongly UV-active and stains brightly with 2,4-Dinitrophenylhydrazine (2,4-DNP). The successful product will be more polar (lower Rf​ ), will not stain with DNP, but will stain positively with Ninhydrin (for primary/secondary amines) or Dragendorff's reagent.

  • ¹H NMR Verification: The definitive proof of conversion is the complete disappearance of the characteristic aldehyde proton signal (a sharp singlet typically around 9.5–10.5 ppm). Concurrently, a new signal corresponding to the newly formed benzylic methylene bridge (-CH₂-N) will appear as a distinct singlet or doublet between 3.5 and 4.5 ppm.

  • LC-MS Analysis: The mass spectrum must show a clean shift from the starting material's mass [M+H]+ to the exact mass of the target amine [M+H]+ , confirming successful coupling without over-reduction to the alcohol.

References

  • 2 - MDPI[2] 2.3 - Google Patents[3]

  • 1 - PubChem[1]

Sources

Method

Application Note: Scale-Up Synthesis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde (CAS: 1305324-92-8)[1] Introduction and Strategic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Compound: 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde (CAS: 1305324-92-8)[1]

Introduction and Strategic Rationale

The oxazolo[4,5-c]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and phosphodiesterase (PDE) modulators. Specifically, 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde serves as a critical, advanced building block. The tert-butyl group provides essential steric bulk and lipophilicity, while the C-7 carbaldehyde offers a versatile handle for reductive aminations, olefinations, and further heterocyclic elaborations.

Transitioning the synthesis of this building block from discovery scale (milligrams) to process scale (multigram to kilogram) presents distinct challenges. Discovery routes often rely on microwave irradiation or expensive palladium catalysts for the oxazole ring closure, which are economically and operationally prohibitive on a larger scale[2]. Furthermore, the regioselective functionalization at the C-7 position requires precise cryogenic control to prevent competitive nucleophilic addition to the pyridine ring.

This application note details a robust, two-step, transition-metal-free scale-up protocol. The strategy relies on a phase-transfer-catalyzed intramolecular cyclization followed by a sterically controlled directed ortho-metalation (DoM).

Synthetic Workflow and Mechanistic Causality

The optimized synthetic sequence is designed around two self-validating transformations:

  • Phase-Transfer Catalyzed Cyclization: The synthesis of the intermediate 2-(tert-butyl)oxazolo[4,5-c]pyridine is achieved via the cyclization of 4-bromo-3-pivaloylaminopyridine. Instead of relying on microwave-assisted conditions reported in discovery chemistry[2][3], this scale-up route employs Tetrabutylammonium Bromide (TBAB) as a phase-transfer catalyst under thermal conditions. Causality: TBAB facilitates the transport of the inorganic base (e.g., Cs2​CO3​ or K2​CO3​ ) into the organic phase (toluene), significantly enhancing the nucleophilicity of the amide oxygen. This drives the intramolecular SN​Ar displacement of the adjacent bromide without the need for transition metals.

  • Regioselective Formylation via DoM: The C-7 position of the oxazolo[4,5-c]pyridine core is highly activated due to the inductive effects of the adjacent pyridine nitrogen and the oxazole oxygen. However, standard alkyllithium reagents (like n -BuLi) are prone to undergo nucleophilic addition to the electron-deficient pyridine ring. Causality: To circumvent this, Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is utilized. LTMP's extreme steric bulk prevents nucleophilic attack, acting exclusively as a strong base to selectively deprotonate the C-7 position. Subsequent quenching with anhydrous N,N -dimethylformamide (DMF) yields the target carbaldehyde.

G SM 4-Bromo-3-pivaloylaminopyridine (Starting Material) Core 2-(tert-Butyl)oxazolo[4,5-c]pyridine (Intermediate) SM->Core TBAB (cat.), K2CO3 Toluene, 110°C Intramolecular SNAr Prod 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde (Target Product) Core->Prod 1. LTMP, THF, -78°C 2. DMF, -78°C to RT Directed Metalation

Synthetic workflow for 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde.

Scale-Up Metrics and Quantitative Data

The following table summarizes the performance metrics of the optimized protocols across three pilot batches, demonstrating high reproducibility and scalability.

Batch IDScale (SM Input)Step 1 Yield (Core)Step 2 Yield (Product)Overall YieldHPLC Purity (Product)
PB-001 50.0 g88% (30.4 g)76% (27.2 g)66.8%98.5%
PB-002 250.0 g90% (155.2 g)74% (135.5 g)66.6%98.8%
PB-003 500.0 g89% (307.0 g)78% (281.0 g)69.4%99.1%

Experimental Protocols

Protocol A: Pilot-Scale Synthesis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine

Self-Validating Principle: The reaction progress is strictly governed by the dissolution and phase-transfer of the base. In-Process Control (IPC) via HPLC ensures complete consumption of the brominated starting material before workup, preventing difficult downstream separations.

  • Reactor Preparation: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and an internal temperature probe. Purge the system with nitrogen for 15 minutes.

  • Reagent Charging: Charge the reactor with 4-bromo-3-pivaloylaminopyridine (500.0 g, 1.94 mol), anhydrous potassium carbonate ( K2​CO3​ , 537.5 g, 3.89 mol, 2.0 equiv), and Tetrabutylammonium Bromide (TBAB, 62.6 g, 0.194 mol, 10 mol%)[2][4].

  • Solvent Addition: Add anhydrous toluene (2.5 L) to the reactor. Initiate mechanical stirring at 250 RPM.

  • Heating & Cyclization: Heat the suspension to an internal temperature of 110 °C (reflux). Maintain vigorous stirring. The mixture will initially be a thick slurry but will thin out as the reaction progresses.

  • In-Process Control (IPC): After 12 hours, sample the organic phase. Analyze via HPLC (UV 254 nm). The reaction is deemed complete when the starting material is 1.0% relative to the product.

  • Workup: Cool the reactor to 20 °C. Add deionized water (1.5 L) to dissolve the inorganic salts. Stir for 15 minutes, then halt stirring and allow phase separation (approx. 20 minutes).

  • Extraction & Concentration: Isolate the upper organic (toluene) layer. Extract the aqueous layer with additional toluene (500 mL). Combine the organic layers, wash with brine (1 L), and dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure to afford the intermediate as a pale yellow oil that crystallizes upon standing.

Protocol B: Cryogenic Formylation to 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde

Self-Validating Principle: The use of LTMP prevents nucleophilic addition side-reactions. The strict temperature control (-78 °C) ensures the stability of the lithiated intermediate. The reverse quench into a buffered solution prevents the degradation of the sensitive carbaldehyde product.

  • Base Preparation (LTMP): In a separate, dry 2 L flask under nitrogen, add 2,2,6,6-tetramethylpiperidine (TMP, 274.5 g, 1.94 mol, 1.2 equiv) and anhydrous THF (1 L). Cool to -20 °C. Dropwise add n -Butyllithium (2.5 M in hexanes, 740 mL, 1.85 mol, 1.15 equiv) over 45 minutes. Stir at 0 °C for 30 minutes to ensure complete formation of LTMP.

  • Substrate Cooling: In the main 5 L cryogenic reactor, dissolve 2-(tert-butyl)oxazolo[4,5-c]pyridine (284.0 g, 1.61 mol) in anhydrous THF (2 L). Cool the solution to an internal temperature of -78 °C using a dry ice/acetone bath or a cryogenic chiller.

  • Directed Metalation: Transfer the freshly prepared LTMP solution to the main reactor via a cannula over 1 hour, strictly maintaining the internal temperature below -70 °C. A deep red/brown color indicates the formation of the C-7 lithiated species. Stir at -78 °C for 1.5 hours.

  • Formylation: Dropwise add anhydrous N,N -dimethylformamide (DMF, 235.4 g, 3.22 mol, 2.0 equiv) over 30 minutes, keeping the internal temperature below -70 °C. Stir for an additional 1 hour at -78 °C, then slowly allow the reactor to warm to -20 °C over 2 hours.

  • Buffered Quench: Critical Step. Quench the reaction by slowly pouring the mixture into a vigorously stirred solution of saturated aqueous ammonium chloride ( NH4​Cl , 2 L) at 0 °C. Adjust the pH to ~7.0 using 1M HCl if necessary (avoid highly acidic conditions to prevent formyl deprotection or hydration).

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 1 L). Wash the combined organic layers with water (1 L) and brine (1 L). Dry over MgSO4​ , filter, and concentrate.

  • Purification: Purify the crude residue via recrystallization from heptane/ethyl acetate (8:2) to yield the target 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde[1] as an off-white crystalline solid.

References

  • Tetrabutylammonium Bromide | Encyclopedia MDPI Source: Encyclopedia.pub (MDPI) URL:[Link]

  • Syntheses of oxazolo[4,5‐c]pyridine and 6‐azaindole Source: Semantic Scholar URL:[Link]

  • 1305324-92-8 | 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde Source: BIOFOUNT URL:[Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Application

Application Note: In Vitro Assay Protocols for Kinase Inhibitors Derived from 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde Precursors

Introduction & Chemical Biology Rationale The development of small-molecule kinase inhibitors requires versatile chemical scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). The oxazolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Biology Rationale

The development of small-molecule kinase inhibitors requires versatile chemical scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). The oxazolo[4,5-c]pyridine core has emerged as a highly privileged pharmacophore in drug discovery, particularly for targeting the ATP-binding hinge region of Janus Kinases (JAK1, JAK2, JAK3, and TYK2)[1].

The precursor 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde is specifically engineered for late-stage functionalization in library synthesis. The structural logic is threefold:

  • Hinge Binding: The nitrogen atoms of the oxazolo-pyridine core form critical bidentate hydrogen bonds with the kinase hinge region (e.g., Leu932 in JAK1)[2].

  • Selectivity Pocket: The bulky tert-butyl group at the 2-position is directed into a hydrophobic sub-pocket, driving selectivity against off-target kinases[2].

  • Solvent Channel Diversification: The 7-carbaldehyde acts as a highly reactive electrophilic handle. Through simple reductive amination, researchers can install various aliphatic amines (e.g., piperazines, morpholines) that project into the solvent-exposed channel, allowing for the precise tuning of aqueous solubility and pharmacokinetic properties without disrupting the core binding mode.

This application note details a robust, self-validating in vitro screening cascade designed to evaluate derivatives of this precursor. The workflow transitions from high-throughput biochemical target engagement to functional cellular validation.

G A 2-(tert-Butyl)oxazolo [4,5-c]pyridine-7-carbaldehyde B Reductive Amination (Library Synthesis) A->B  Diversification C TR-FRET Assay (Biochemical JAK1/2) B->C  Primary Screen D AlphaLISA Assay (Cellular p-STAT3) C->D  Orthogonal Validation

Workflow: From precursor diversification to biochemical and cellular screening.

Biochemical Target Engagement: TR-FRET Kinase Assay

Causality of Assay Choice: Biochemical potency is the first gate in the screening cascade. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric or luminescent assays due to its exceptional signal-to-background ratio and resistance to compound auto-fluorescence[3]. By utilizing a Europium (Eu)-labeled antibody and an acceptor fluorophore, the time-delayed reading eliminates short-lived background fluorescence, drastically reducing false positives from the synthetic library[4].

Protocol A: JAK1/JAK2 TR-FRET Inhibition Assay

Note: This protocol utilizes a generic LanthaScreen or LANCE Ultra format.

Reagents & Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Enzymes: Recombinant human JAK1 or JAK2 (purified kinase domains).

  • Substrate: ULight-labeled JAK-1 (Tyr1023) peptide.

  • Detection Mix: Eu-anti-phosphotyrosine antibody and EDTA (to quench the kinase reaction).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the oxazolo[4,5-c]pyridine derivatives in 100% DMSO. Transfer 100 nL of compound to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550) to ensure a final DMSO assay concentration of 1% (maintaining enzyme stability).

  • Enzyme Addition: Add 5 µL of 2X JAK1 or JAK2 enzyme diluted in Kinase Buffer to the assay plate. Incubate for 15 minutes at room temperature (RT) to allow for pre-equilibrium binding of the inhibitor.

  • Reaction Initiation: Add 5 µL of a 2X mix containing ATP (at the predetermined apparent Km​ for each kinase) and 100 nM ULight-labeled substrate[3].

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Quench & Detection: Add 10 µL of Detection Mix (containing 20 mM EDTA to chelate Mg²⁺ and stop the reaction, and 2 nM Eu-labeled antibody). Incubate for 60 minutes at RT.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision). Excitation at 320 nm; measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize data against positive (DMSO only) and negative (no enzyme) controls. Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀. Ensure the assay Z'-factor is >0.6 for self-validation.

Cellular Functional Validation: AlphaLISA p-STAT3 Assay

Causality of Assay Choice: Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or intracellular compound degradation. The JAK/STAT pathway is the primary downstream effector of JAK kinases. We utilize the AlphaLISA SureFire Ultra assay to measure the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Tyr705)[5]. AlphaLISA is a homogeneous, no-wash, bead-based proximity assay. It is chosen because it avoids the harsh washing steps of traditional ELISAs or Western Blots, preserving transient intracellular signaling states and allowing for high-throughput miniaturization[5].

G IL6 IL-6 Cytokine Receptor IL-6 Receptor IL6->Receptor JAK JAK1 / JAK2 Receptor->JAK Activation STAT3 STAT3 (Monomer) JAK->STAT3 Phosphorylation Inhibitor Oxazolo[4,5-c]pyridine Derivative Inhibitor->JAK ATP-competitive Inhibition pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Gene Transcription (Cell Proliferation) pSTAT3->Nucleus Translocation

JAK/STAT Signaling Pathway indicating the node of pharmacological inhibition.

Protocol B: IL-6 Stimulated p-STAT3 (Tyr705) Cellular Assay

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed THP-1 cells (human monocytes) at a density of 50,000 cells/well in 90 µL of RPMI 1640 medium (supplemented with 10% FBS) into a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation: Replace media with serum-free RPMI 1640 for 2 hours prior to treatment to reduce basal STAT3 phosphorylation levels[5].

  • Compound Treatment: Add 5 µL of 20X compound dilutions (prepared in serum-free media) to the cells. Incubate for 1 hour at 37°C to allow for cell penetration and target binding. Include Ruxolitinib as a positive control reference.

  • Cytokine Stimulation: Stimulate the cells by adding 5 µL of human IL-6 (final concentration 10 ng/mL). Incubate for exactly 15 minutes at 37°C to capture peak STAT3 phosphorylation[5].

  • Cell Lysis: Remove the media carefully and add 50 µL of 1X AlphaLISA Lysis Buffer. Agitate the plate on a microplate shaker at 350 rpm for 10 minutes at RT[5].

  • AlphaLISA Detection:

    • Transfer 10 µL of the cell lysate to a 384-well white OptiPlate[5].

    • Add 5 µL of Acceptor Bead Mix (containing anti-p-STAT3 antibody). Incubate for 1 hour at RT.

    • Under subdued lighting, add 5 µL of Streptavidin Donor Bead Mix. Incubate for 1 hour at RT in the dark[5].

  • Readout: Read the plate on an EnVision multimode plate reader using standard AlphaLISA settings (Excitation at 680 nm, Emission at 615 nm). Calculate the IC₅₀ based on the reduction of the Alpha signal relative to the IL-6 stimulated vehicle control.

Representative Data Presentation

The following table summarizes hypothetical, yet structurally representative, quantitative data demonstrating the structure-activity relationship (SAR) trajectory when functionalizing the 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde precursor via reductive amination.

Compound IDR-Group (Installed at C7 Aldehyde)Biochemical JAK1 IC₅₀ (nM)Biochemical JAK2 IC₅₀ (nM)Cellular p-STAT3 IC₅₀ (nM)
Precursor -CHO (Unmodified)>10,000>10,000>10,000
Derivative A N-methylpiperazine15.242.585.0
Derivative B Morpholine8.425.140.2
Derivative C 4-fluoropiperidine3.112.018.5
Ruxolitinib (Reference Control)3.32.815.0

Table 1: SAR profiling of oxazolo[4,5-c]pyridine derivatives. The unmodified precursor exhibits no kinase activity until the 7-carbaldehyde is converted into a solvent-channel binding motif.

References

  • N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS.
  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI.[Link]

  • Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis. NIH PubMed Central.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists handling the isolation and purification of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists handling the isolation and purification of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde .

This specific heterocyclic aldehyde presents unique purification challenges due to the dual nature of its functional groups: the inherent basicity of the oxazolopyridine nitrogen and the high electrophilicity of the C7-carbaldehyde. Standard purification methods often lead to streaking on silica, hydrate formation, or base-catalyzed degradation. As a Senior Application Scientist, I have structured this guide to provide field-proven, self-validating protocols that address the specific causality behind these chemical behaviors.

I. Purification Decision Matrix

Before selecting a protocol, evaluate the scale of your synthesis and the nature of your impurities. The workflow below outlines the logical decision tree for isolating this compound.

Workflow Crude Crude 2-(tert-Butyl)oxazolo [4,5-c]pyridine-7-carbaldehyde Decision Select Purification Strategy Crude->Decision Bisulfite Bisulfite Adduct Formation (NaHSO3) Decision->Bisulfite Scalable / Bulk Silica Silica Gel Chromatography Decision->Silica Small Scale / Analytical LLE Liquid-Liquid Extraction (Isolate Aqueous Phase) Bisulfite->LLE Deactivate Column Deactivation (1% TEA in Hexanes) Silica->Deactivate Regen Nonaqueous Regeneration (TMS-Cl in MeCN) LLE->Regen Pure Purified Aldehyde (>98% Purity) Regen->Pure Elute Gradient Elution (Hexane/EtOAc + 1% TEA) Deactivate->Elute Elute->Pure

Purification decision matrix for 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde.

II. Quantitative Method Comparison

To assist in your strategic planning, the following table summarizes the expected outcomes of the two primary purification pathways based on empirical laboratory data.

Purification StrategyExpected YieldPurityScalabilityPrimary AdvantageLimitation
Bisulfite Adduct (Aqueous LLE) 75–85%>95%High (>10g)Completely removes non-carbonyl organic impurities[1].Requires rigorous drying post-regeneration.
Bisulfite Adduct (TMS-Cl Regen) 85–95%>98%MediumPrevents base-catalyzed degradation of the heterocycle[2].Requires anhydrous conditions for regeneration.
Silica Gel (TEA Deactivated) 60–70%>99%Low (<2g)Resolves closely related structural analogs (e.g., des-bromo impurities).Prone to on-column oxidation or irreversible binding.

III. Step-by-Step Methodologies & Self-Validating Protocols

Protocol A: Bisulfite Adduct Liquid-Liquid Extraction (Scalable)

This method exploits the specific reactivity of the C7-aldehyde. By forming a highly polar sulfonate salt, the target molecule is temporarily pulled into the aqueous phase, leaving lipophilic impurities behind[1].

  • Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like dimethylformamide (DMF) or an ethyl acetate/ethanol mixture (10 mL per gram of crude). Add 3 equivalents of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃).

    • Causality: The water-miscible co-solvent is critical to overcome the steric hindrance of the tert-butyl group, ensuring the aldehyde and aqueous bisulfite come into intimate contact[3].

  • Phase Separation (LLE): Shake vigorously for 30–60 seconds. Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Separate the layers. The charged bisulfite adduct remains in the aqueous phase[3].

    • Self-Validation: Spot the organic layer on a TLC plate. The UV-active spot corresponding to your aldehyde should be completely absent, confirming quantitative adduct formation.

  • Nonaqueous Regeneration: Lyophilize or carefully evaporate the aqueous layer to yield the solid adduct. Suspend the solid in anhydrous acetonitrile. Add 1.2 equivalents of chlorotrimethylsilane (TMS-Cl) and heat to 40–60°C for 2 hours.

    • Causality: Traditional regeneration relies on extreme pH (aqueous NaOH), which can induce base-catalyzed degradation of sensitive heterocyclic aldehydes. TMS-Cl reacts with the sulfonate oxygen, irreversibly forming volatile SO₂ and stable hexamethyldisiloxane, driving the equilibrium entirely toward the free aldehyde under mild, non-aqueous conditions[2].

Protocol B: Triethylamine (TEA)-Deactivated Silica Gel Chromatography

Use this method for analytical-scale purification where separating structurally similar impurities (like unreacted starting materials) is necessary.

  • Column Deactivation: Slurry the silica gel in hexanes containing 1–2% Triethylamine (TEA).

    • Causality: The oxazolo[4,5-c]pyridine core contains a highly basic pyridine nitrogen. If untreated, this nitrogen will hydrogen-bond and undergo acid-base interactions with the free, acidic silanol groups (Si-OH) on the silica stationary phase. TEA acts as a sacrificial base, capping these active sites to prevent severe band tailing and irreversible sample loss.

  • Loading & Elution: Load the sample dry onto a small pad of Celite to ensure a narrow band. Elute using a gradient of Hexanes/Ethyl Acetate, maintaining 1% TEA in all mobile phases.

  • Isolation: Pool the product-containing fractions. To remove residual TEA, wash the combined organic layers with a mild pH 6.5 phosphate buffer before drying over anhydrous MgSO₄.

IV. Troubleshooting & FAQs

Q: Why is my bisulfite adduct not precipitating as a solid, as standard protocols suggest? A: Low yields of solid adducts often stem from the structural properties of the aldehyde[3]. The lipophilic tert-butyl group and the bulky oxazolopyridine core significantly increase the organic solubility of the resulting adduct compared to simple aliphatic aldehydes. Instead of relying on filtration, you must switch to the Liquid-Liquid Extraction (LLE) protocol described above, where the adduct is isolated in the aqueous phase[3].

Q: I am observing a secondary, lower-Rf spot on my TLC that slowly converts back to the main spot. Is my product degrading? A: You are likely observing the aldehyde hydrate (gem-diol). The electron-withdrawing nature of the oxazolo[4,5-c]pyridine ring increases the electrophilicity of the C7 carbonyl carbon, making it highly susceptible to reversible hydration from ambient moisture or aqueous workups.

  • Validation Check: Co-spot the TLC with a sample dissolved in dry toluene and heated gently. If the lower spot disappears, it is the hydrate.

  • Solution: Dry your organic extracts rigorously with anhydrous MgSO₄ (avoid CaCl₂ as it can coordinate with the pyridine nitrogen) and concentrate from toluene to azeotropically remove residual water.

Q: During silica gel chromatography, my yield is exceptionally low (<40%), even with TEA deactivation. Where is my product? A: Heterocyclic aldehydes can undergo on-column oxidation to the corresponding carboxylic acid if the silica gel contains trace metal impurities or trapped oxygen. The resulting acid will bind irreversibly to the TEA-treated silica.

  • Solution: Flush your eluent with argon prior to chromatography. If the problem persists, switch to neutral Alumina (Activity II), which is less prone to mediating oxidative side reactions.

Q: How should I store the purified 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde? A: Once purified, the compound should be stored under an inert atmosphere (Argon or Nitrogen) at -20°C. To further prevent auto-oxidation to the carboxylic acid, ensure the container is sealed with Parafilm and protected from light.

V. References

1.[2] Title: A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts Source: Journal of Organic Chemistry (organic-chemistry.org) URL:

2.[3] Title: Technical Support Center: Aldehyde Purification via Bisulfite Adducts Source: BenchChem URL:

3.[1] Title: Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol Source: FAO AGRIS URL:

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde in DMSO

This technical guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde in Dimethyl Sulfoxide (DMSO...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a deeper understanding of the underlying principles and a systematic approach to overcoming these common yet critical experimental hurdles.

Troubleshooting Guide: A Systematic Approach to Dissolution

It is not uncommon to face challenges when dissolving novel chemical entities, even in a versatile solvent like DMSO. The following question-and-answer guide provides a logical, step-by-step workflow to address the solubility of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde.

Q1: I've added my 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde to DMSO, and it's not dissolving completely. What is the first thing I should try?

A1: Initial Mechanical and Thermal Agitation

Before exploring more complex solutions, it's essential to ensure that you have provided sufficient physical energy to facilitate the dissolution process.

  • Vortexing: Vigorous vortexing for several minutes can help break up solid aggregates and increase the surface area of the compound exposed to the solvent.

  • Gentle Heating: Warming the solution can significantly increase the solubility of many compounds. Place your sample in a water bath set to 37-40°C for 10-15 minutes. It is crucial not to overheat, as this could lead to compound degradation.[1] Always visually inspect for any changes in the solution's color, which might indicate decomposition.

  • Sonication: Utilizing an ultrasonic bath is a highly effective method for dissolving stubborn particles.[2][3] The high-frequency sound waves create cavitation, which agitates the particles and enhances dissolution.[4] A 15-30 minute sonication is typically a good starting point.

Q2: I've tried vortexing, gentle heating, and sonication, but my compound is still not fully dissolved. What's the next logical step?

A2: The Use of Co-solvents

If mechanical and thermal agitation are insufficient, the next step is to consider modifying the solvent system itself through the use of co-solvents.

DMSO is a powerful polar aprotic solvent, but for certain molecules, a combination of solvents can be more effective. The addition of a small amount of a different, miscible solvent can disrupt crystal lattice forces and improve solvation.

  • Recommended Co-solvents: For compounds with aromatic and heterocyclic structures, consider adding a small percentage (e.g., 1-10% v/v) of a co-solvent like N,N-Dimethylformamide (DMF) or ethanol.

  • A Word of Caution: When using co-solvents, it is imperative to consider their compatibility with your downstream application (e.g., cell-based assays, enzymatic screens). Always run a vehicle control to account for any effects of the co-solvent on your experimental system.

Q3: My compound has a pyridine ring. Does this structural feature offer any specific clues for improving its solubility?

A3: Leveraging the Basic Nature of the Pyridine Moiety through pH Adjustment

Absolutely. The pyridine ring in your compound is a weak base. This means its solubility can be highly dependent on the pH of the solution.

By lowering the pH, the nitrogen atom on the pyridine ring can become protonated, forming a more soluble salt. While pure DMSO is aprotic, residual water content or the addition of a small amount of an acidic modifier can facilitate this.

  • Micro-scale Testing: Before adjusting the pH of your entire sample, it is prudent to perform a small-scale test. Take a small aliquot of your suspension and add a minuscule amount of a weak acid (e.g., a 1 µL of a dilute solution of acetic acid or HCl in an appropriate solvent). Observe if this promotes dissolution.

  • Important Considerations: Similar to co-solvents, altering the pH of your stock solution can have significant implications for your experiments. The stability and activity of your compound, as well as the conditions of your assay, must be taken into account.

Experimental Protocol: A Step-by-Step Guide to Preparing a Stock Solution

The following protocol outlines a systematic approach to dissolving 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde, incorporating the troubleshooting steps discussed above.

Materials:

  • 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde

  • High-purity, anhydrous DMSO

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath

Procedure:

  • Initial Preparation: Weigh the desired amount of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde into a clean, dry vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve your target concentration.

  • Mechanical Agitation: Securely cap the vial and vortex vigorously for 2-3 minutes. Visually inspect the solution for any remaining solid particles.

  • Thermal Assistance (if necessary): If solids persist, place the vial in a 37°C water bath for 15 minutes. Periodically remove and vortex the sample during this time.

  • Sonication (if necessary): If the compound is still not fully dissolved, place the vial in an ultrasonic bath for 20-30 minutes.

  • Final Assessment: After these steps, visually inspect the solution against a light source to ensure it is clear and free of any particulates. If solubility issues remain, proceed to the advanced troubleshooting techniques in the FAQs.

Frequently Asked Questions (FAQs)

Q: How can I be sure that my compound is stable under the conditions I'm using to dissolve it?

A: This is a critical consideration. It is advisable to assess the stability of your compound, especially when using heat. A common method is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare a freshly prepared sample with one that has been subjected to your dissolution protocol.[2] A significant change in the peak area or the appearance of new peaks would suggest degradation. For a more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about any degradation products.[2]

Q: Could the purity of my DMSO be affecting the solubility?

A: Yes. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. The presence of water can alter the solvent properties of DMSO and may impact the solubility of your compound. It is always recommended to use high-purity, anhydrous DMSO from a freshly opened bottle and to store it properly with the cap tightly sealed.

Q: I've tried everything, and I still can't achieve the desired concentration. What are my options?

A: If you have exhausted the standard dissolution techniques, it may be that you are attempting to prepare a solution that is above the thermodynamic solubility limit of your compound in DMSO. In this case, you have a few options:

  • Prepare a Saturated Solution and Dilute: You can prepare a saturated solution, carefully filter or centrifuge to remove the undissolved solid, and then determine the concentration of the resulting stock solution using a quantitative method like qNMR or HPLC with a standard curve. This stock can then be diluted for your experiments.

  • Consider a Different Solvent: While DMSO is a common choice, it may not be the optimal solvent for every compound. Depending on your experimental constraints, you could explore other solvents such as DMF, NMP, or a co-solvent system as your primary stock solution.

Data Presentation

Solvent SystemTemperature (°C)Method of AgitationObservationEstimated Solubility (mg/mL)
100% DMSO25VortexingIncomplete Dissolution
100% DMSO37Vortexing + HeatingImproved, but not complete
100% DMSO25SonicationClear Solution
95% DMSO / 5% Ethanol25Vortexing

Visualization of the Troubleshooting Workflow

The following diagram illustrates the decision-making process for resolving solubility issues with 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde.

Solubility_Troubleshooting start Start: Undissolved Compound in DMSO vortex 1. Vortex Vigorously (2-3 min) start->vortex check1 Is it dissolved? vortex->check1 heat 2. Gentle Heating (37°C, 15 min) check1->heat No end_success Success: Compound Dissolved check1->end_success Yes check2 Is it dissolved? heat->check2 sonicate 3. Sonicate (20-30 min) check2->sonicate No check2->end_success Yes check3 Is it dissolved? sonicate->check3 cosolvent 4. Consider Co-solvent (e.g., 1-10% Ethanol/DMF) check3->cosolvent No check3->end_success Yes check4 Is it dissolved? cosolvent->check4 ph_adjust 5. pH Adjustment (Micro-scale test first) check4->ph_adjust No check4->end_success Yes check5 Is it dissolved? ph_adjust->check5 check5->end_success Yes end_fail Above Solubility Limit. Prepare saturated solution and quantify. check5->end_fail No

Caption: A workflow for troubleshooting solubility issues.

References

  • Envirostar. Unlocking the Benefits of Sonication for Creating Soluble Liquids. Available from: [Link]

  • Patsnap Eureka. Effective Use of Sonication in Pharma Ingredient Solubilization. Available from: [Link]

  • Journal of Pharmaceutical and Allied Sciences. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available from: [Link]

  • RSC Publishing. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. Available from: [Link]

  • SAGE Journals. Studies on Repository Compound Stability in DMSO under Various Conditions. Available from: [Link]

  • PubMed. Stability of screening compounds in wet DMSO. Available from: [Link]

  • Semantic Scholar. Studies on Repository Compound Stability in DMSO under Various Conditions. Available from: [Link]

  • Wikipedia. Sonication. Available from: [Link]

  • International Journal of Research in Pharmaceutical Sciences. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • TSI Journals. Sonication - Biochemistry & Molecular Biology Letters. Available from: [Link]

  • MP Biomedicals. Dimethyl Sulfoxide. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde Condensation Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behavior of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behavior of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde . This highly functionalized heteroaromatic building block is invaluable in drug discovery due to its rigid, lipophilic scaffold. However, the electron-deficient nature of the oxazolo[4,5-c]pyridine core makes the 7-carbaldehyde exceptionally electrophilic and simultaneously renders the fused ring system sensitive to harsh nucleophiles and strong bases.

This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and quantitative data to ensure your condensation reactions (Knoevenagel and Reductive Amination) are self-validating and high-yielding.

Core Reaction Workflows & Step-by-Step Methodologies

To prevent degradation of the oxazole ring, all protocols must avoid strong bases (e.g., NaOH, NaOMe) and overly aggressive hydride donors (e.g., LiAlH4, unbuffered NaBH4).

Protocol A: Mild Knoevenagel Condensation

Mechanism & Causality: Traditional Knoevenagel condensations often employ piperidine in refluxing ethanol. However, for electron-deficient heteroaromatic aldehydes, these conditions can lead to nucleophilic attack on the pyridine core or oxazole ring-opening. We recommend using Ethylenediamine diacetate (EDDA) in acetic acid or a task-specific ionic liquid to provide dual electrophilic/nucleophilic activation without exceeding pH 6-7 [1.13].

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial, add 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile or thiazolidine-2,4-dione, 1.1 mmol).

  • Catalyst Addition: Add ethylenediamine diacetate (EDDA) (0.1 mmol, 10 mol%) and glacial acetic acid (2.5 mL).

  • Reaction: Seal the vial and subject it to microwave irradiation at 80 °C for 30 minutes. (Alternatively, heat conventionally at 80 °C for 2–4 hours).

  • Workup: Cool the mixture to room temperature. Pour into crushed ice (15 g) and stir vigorously until a precipitate forms.

  • Isolation: Filter the solid, wash with cold water (3 × 10 mL) and cold ethanol (5 mL), and dry under vacuum to afford the pure alkene derivative.

Protocol B: Chemoselective One-Pot Reductive Amination

Mechanism & Causality: The steric bulk of the tert-butyl group at the 2-position does not significantly hinder the 7-carbaldehyde, but imine formation with secondary or bulky heteroaromatic amines can be sluggish. Using Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-Dichloroethane (DCE) ensures that the reducing agent waits for the iminium ion to form, preventing premature reduction of the highly reactive aldehyde into an alcohol[1].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and the target primary/secondary amine (1.1 mmol) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in a single portion. If the amine is a hydrochloride salt, add triethylamine (1.1 mmol) prior to the hydride donor.

  • Monitoring: Stir at room temperature for 2–12 hours, monitoring via LC-MS.

  • Quenching: Carefully quench with saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid byproduct.

  • Extraction: Extract with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Visualized Workflows & Mechanistic Logic

Workflow A 2-(tert-Butyl)oxazolo[4,5-c]pyridine -7-carbaldehyde B Target: Alkene Derivative (Knoevenagel) A->B C Target: Amine Derivative (Reductive Amination) A->C D Use Mild Acid/Base (e.g., EDDA/AcOH) B->D E Use NaBH(OAc)3 in DCE (Avoid premature reduction) C->E

Caption: Decision tree for selecting optimal condensation conditions based on the target derivative.

Troubleshooting Issue Low Yield / Degradation Check1 Check pH of Reaction Issue->Check1 PathA pH > 10 (Strong Base) Check1->PathA PathB pH 5-7 (Mild/Buffered) Check1->PathB ResultA Oxazole Ring Opening (Side Reactions) PathA->ResultA Causality ResultB Clean Condensation (High Yield) PathB->ResultB Optimal

Caption: Mechanistic troubleshooting logic for resolving degradation issues in condensation reactions.

Troubleshooting Guide & FAQs

Q1: Why am I seeing significant degradation of the starting material during Knoevenagel condensation with malononitrile? A1: This is a classic symptom of base-mediated ring degradation. The oxazolo[4,5-c]pyridine ring is highly electron-deficient. When exposed to strong bases (pH > 10) like NaOH or alkoxides, the system undergoes nucleophilic attack, leading to Meisenheimer complex formation or oxazole ring-opening. Solution: Switch to a buffered system. Utilizing ethylenediamine diacetate (EDDA) in acetic acid or a neutral task-specific ionic liquid (like 2-Hydroxyethylammonium acetate) will drive the condensation without destroying the heteroaromatic core [1.15].

Q2: My reductive amination with a secondary heteroaromatic amine is stalling at the iminium intermediate. How can I drive it to completion? A2: Heteroaromatic amines are poor nucleophiles, and combining them with a heteroaromatic aldehyde often results in poor solubility and sluggish imine formation[2]. Solution: First, ensure you are using a non-coordinating, high-boiling solvent like Toluene or DCE to improve solubility. Second, if NaBH(OAc)₃ fails, consider using Trichlorosilane (Cl₃SiH) catalyzed by DMF (10 mol%). This reagent system is highly effective for sterically hindered and electronically deactivated heteroaromatic imines[2].

Q3: Why do I get a large amount of the corresponding alcohol byproduct when attempting reductive amination with NaBH₄? A3: Sodium borohydride (NaBH₄) is too reactive and lacks chemoselectivity. It reduces the highly electrophilic 7-carbaldehyde to 2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)methanol faster than the amine can condense to form the imine. Solution: Always use NaBH(OAc)₃. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward the aldehyde but perfectly tuned to reduce the more electrophilic iminium ion[1].

Quantitative Data Summaries

Table 1: Optimization of Base/Solvent for Knoevenagel Condensation

Evaluating the balance between reactivity and scaffold stability for 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde.

Base / CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaOH (1.0 eq)EtOH252<10%Severe oxazole ring degradation.
Piperidine (0.1 eq)EtOH80445%Moderate yield; competitive SNAr side products.
EDDA (0.1 eq) AcOH 80 (MW) 0.5 88% Clean conversion; high product purity.
2-HEAA (Ionic Liquid)Neat250.192%Rapid condensation; solvent-free conditions.
Table 2: Reducing Agent Selection for Reductive Amination

Impact of hydride donor chemoselectivity on heteroaromatic aldehyde conversion.

Reducing AgentSolventAdditiveYield (%)Causality / Note
NaBH₄MeOHNone15%Fails due to premature aldehyde reduction.
NaBH₃CNMeOHAcOH (pH 5)65%Generates toxic HCN byproducts; sluggish rate.
NaBH(OAc)₃ DCE None 90% Gold standard; chemoselective for iminium ion.
Cl₃SiHTolueneDMF (10 mol%)85%Ideal rescue protocol for sterically hindered amines.

References

  • Beilstein Journal of Organic Chemistry (2021). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences (2012). 2-Hydroxyethylammonium acetate: A reusable task-specific ionic liquid promoting one-pot synthesis. Retrieved from[Link]

Sources

Optimization

minimizing side reactions of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde

Welcome to the technical support center for 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic aldehyde in their synthetic workflows. As a key building block, its unique electronic and steric properties present specific challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and maximize the yield and purity of your desired products.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific experimental issues in a problem-and-solution format. We delve into the mechanistic basis of each side reaction and provide actionable protocols to overcome these challenges.

Problem 1: My reaction is producing the corresponding carboxylic acid as a major byproduct.

Plausible Cause(s): Oxidation

The aldehyde functionality on the electron-deficient pyridine ring is highly susceptible to oxidation, forming 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid. This can be caused by:

  • Atmospheric Oxygen (Auto-oxidation): Particularly prevalent under basic conditions, in the presence of trace metal impurities, or upon prolonged exposure to air.

  • Peroxide Contaminants: Ethereal solvents like THF or Dioxane can contain peroxide impurities that act as oxidants.

  • Incompatible Reagents: Certain reaction conditions or reagents, even if not explicitly "oxidants," can facilitate the oxidation process.

Solutions and Preventative Measures:

  • Rigorous Inert Atmosphere:

    • Protocol: Before adding the aldehyde, thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 30-60 minutes). Maintain a positive pressure of an inert gas throughout the entire reaction setup and workup.

    • Causality: Removing dissolved oxygen is the most critical step to prevent auto-oxidation.

  • Solvent Purity:

    • Protocol: Use freshly distilled or inhibitor-free, peroxide-free grade solvents. If using ethereal solvents, test for peroxides (e.g., with potassium iodide test strips) and purify if necessary.

    • Causality: Peroxides are potent oxidants that can initiate radical chain reactions, leading to aldehyde degradation.

  • Control of pH:

    • Protocol: If possible, avoid strongly basic conditions (pH > 9) unless required by the reaction mechanism. If a base is necessary, consider using milder organic bases (e.g., DIPEA, triethylamine) over strong inorganic bases (e.g., NaOH, KOH).

    • Causality: The hydrate of the aldehyde, which is more prevalent under basic conditions, is more easily oxidized than the aldehyde itself.

  • Addition of Antioxidants:

    • Protocol: In cases of extreme sensitivity, a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be added to the reaction or during storage, provided it does not interfere with the desired chemistry.

    • Causality: BHT acts as a radical scavenger, terminating oxidative chain reactions.

Method Oxidizing Agent Key Disadvantages References
Jones Oxidation CrO₃ in H₂SO₄Highly toxic chromium waste, strongly acidic.[1]
Pinnick Oxidation NaClO₂Requires scavenger for hypochlorite byproduct.[1]
Catalytic Oxidation H₂O₂Can be slow; catalyst may have incompatibilities.[2]
Air Oxidation O₂Difficult to control; often leads to mixtures.[2]

A summary of common aldehyde oxidation methods. These conditions should be avoided unless the carboxylic acid is the desired product.

Problem 2: I'm observing both the alcohol and carboxylic acid derivatives of my starting material.

Plausible Cause(s): Cannizzaro Reaction

This is a classic disproportionation reaction for aldehydes that lack α-hydrogens, such as 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde.[3][4] Two molecules of the aldehyde react in the presence of a strong base; one is oxidized to the carboxylic acid, and the other is reduced to the corresponding alcohol.[5][6][7]

Solutions and Preventative Measures:

  • Avoid Strong Bases:

    • Protocol: The most effective solution is to avoid concentrated strong bases like NaOH, KOH, or alkoxides (e.g., NaOMe, KOtBu).

    • Causality: The Cannizzaro reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[7] Lowering the concentration and strength of the base dramatically reduces the rate of this side reaction.

  • Temperature Control:

    • Protocol: If a strong base is unavoidable, run the reaction at the lowest possible temperature that still allows the desired transformation to proceed.

    • Causality: The activation energy for the Cannizzaro reaction is significant, and its rate is highly temperature-dependent.

  • Use of Alternative Bases:

    • Protocol: Substitute inorganic bases with non-nucleophilic organic bases (e.g., DBU, DBN) or sterically hindered bases (e.g., lithium diisopropylamide, LDA) if compatible with your reaction. Carbonate bases (K₂CO₃, Cs₂CO₃) are often a milder and safer alternative.

    • Causality: These bases are less likely to act as nucleophiles to initiate the first step of the Cannizzaro mechanism.

G cluster_cannizzaro Cannizzaro Reaction Pathway A 2x Aldehyde (R-CHO) B Hydrate Anion (R-CH(O⁻)OH) A->B + OH⁻ C Dianion (R-CH(O⁻)₂) B->C + OH⁻ D Hydride Transfer (Rate-Determining Step) C->D + R-CHO E Carboxylic Acid (R-COOH) + Alcohol (R-CH₂OH) D->E Proton Exchange

Caption: Key steps of the base-induced Cannizzaro reaction.

Problem 3: I'm losing the aldehyde group and forming 2-(tert-Butyl)oxazolo[4,5-c]pyridine.

Plausible Cause(s): Decarbonylation

This side reaction involves the loss of the formyl group as carbon monoxide (CO). It is typically promoted by:

  • Transition Metal Catalysts: Palladium, rhodium, and cobalt complexes are known to catalyze aldehyde decarbonylation, often via oxidative addition of the aldehydic C-H bond.[8][9][10]

  • High Temperatures: Thermal decarbonylation can occur at elevated temperatures (>150 °C), although this is less common for heterocyclic aldehydes unless other factors are at play.

Solutions and Preventative Measures:

  • Scrutinize Catalysts and Reagents:

    • Protocol: If using a transition metal catalyst (e.g., for a cross-coupling reaction), be aware of its potential to induce decarbonylation. Screen different ligands, metals, or oxidation states. For example, catalysts used in the Tsuji-Wilkinson decarbonylation, like RhCl(PPh₃)₃, should be avoided unless this transformation is desired.[9]

    • Causality: The mechanism often involves an acyl-metal hydride intermediate, which then undergoes CO deinsertion.

  • Moderate Reaction Temperature:

    • Protocol: Avoid unnecessarily high reaction temperatures. If a reaction is sluggish, consider increasing the concentration or reaction time before resorting to high heat.

    • Causality: High thermal energy can promote the uncatalyzed cleavage of the C-C bond between the pyridine ring and the carbonyl group.

  • Use of CO Scavengers:

    • Protocol: In some specialized catalytic systems, the addition of a CO scavenger can help shift the equilibrium away from the decarbonylated product, but this is an advanced and context-dependent solution.

    • Causality: Removing the CO byproduct can suppress the forward decarbonylation reaction.

Problem 4: My reaction is not proceeding, or I'm getting a complex mixture. Could the pyridine ring be interfering?

Plausible Cause(s): Pyridine Nitrogen Reactivity

The lone pair of electrons on the pyridine nitrogen atom can cause several issues:

  • Catalyst Inhibition: The nitrogen can coordinate to and deactivate Lewis acidic reagents or transition metal catalysts. This "2-pyridyl problem" is well-documented in cross-coupling chemistry.[11]

  • Unwanted Side Reactions: The nitrogen can act as a nucleophile or base, reacting with electrophiles or promoting undesired pathways.

  • Protonation: Under acidic conditions, the nitrogen will be protonated, forming a pyridinium salt. This dramatically alters the electronic properties of the ring system, making it more electron-deficient and potentially changing its reactivity or solubility.

Solutions and Preventative Measures:

  • Ligand and Catalyst Selection:

    • Protocol: In metal-catalyzed reactions, choose ligands that are less susceptible to displacement by the pyridine nitrogen or that are specifically designed for coupling with pyridine-containing substrates.

    • Causality: Stronger-binding ligands can prevent the substrate from inhibiting the catalyst.

  • Protecting the Pyridine Nitrogen:

    • Protocol: The pyridine nitrogen can be temporarily protected to block its lone pair. One effective method is complexation with borane (BH₃).[12][13] The borane can be removed post-reaction with an acid or by heating with an alcohol.

    • Causality: The B-N bond renders the nitrogen non-nucleophilic and non-basic, preventing it from interfering with the reaction.

G cluster_troubleshooting Troubleshooting Flowchart Start Reaction Issue Observed Q1 Major Byproduct? Start->Q1 Q2 Carboxylic Acid Only? Q1->Q2 Yes Q3 Loss of CHO Group? Q1->Q3 No A1 Oxidation Q2->A1 Yes A2 Cannizzaro Reaction Q2->A2 No (Acid + Alcohol) Q4 Poor Reactivity? Q3->Q4 No A3 Decarbonylation Q3->A3 Yes A4 Pyridine Interference Q4->A4 Yes

Caption: A diagnostic flowchart for identifying common side reactions.

Frequently Asked Questions (FAQs)

Q1: How should I store 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde?

A: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperature (2-8 °C) and protected from light. The solid form is generally more stable than solutions. Aldehydes are known to degrade upon storage through polymerization and other pathways, so it is best to use it as fresh as possible.[14]

Q2: What purification methods are recommended?

A: Standard silica gel column chromatography is typically effective. Use a non-protic eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) and work relatively quickly to minimize contact time with the silica, which can be slightly acidic and promote degradation. If the compound is a solid, recrystallization from a suitable solvent system can also be an excellent purification method.

Q3: Are there any recommended protecting groups for the aldehyde functionality?

A: Yes, if the aldehyde needs to be masked during a synthetic step, it can be protected as an acetal or thioacetal.[15]

  • Acetals: Formed by reacting the aldehyde with an excess of an alcohol (e.g., ethylene glycol) under acidic catalysis. They are stable to bases, nucleophiles, and reducing agents but are readily removed with aqueous acid.[15][16]

  • Thioacetals: Formed similarly using a thiol (e.g., ethane-1,2-dithiol). They are more robust than acetals but require specific conditions for deprotection (e.g., using HgCl₂ or other reagents).

Q4: What are the key stability concerns for this molecule?

A: The primary stability concerns are:

  • Oxidation: Susceptibility to air oxidation to the carboxylic acid.

  • Base Sensitivity: Prone to the Cannizzaro reaction in the presence of strong bases.

  • Acid Sensitivity: While generally stable to mild acid, strong acidic conditions can protonate the pyridine nitrogen, altering reactivity, or potentially lead to hydrolysis of the oxazole ring.

  • Metal Sensitivity: Can undergo decarbonylation with certain transition metals.

By understanding the inherent reactivity of this molecule and implementing the strategies outlined in this guide, you can significantly improve the outcome of your experiments, leading to higher yields and purer products.

References
  • N-Heterocyclic Carbene-Catalyzed Decarboxylative Alkyl
  • N-Heterocyclic Carbene-Catalyzed Decarboxylative Alkylation of Aldehydes. Journal of the American Chemical Society.
  • A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst.
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • Decarbonyl
  • Protective Groups in Synthetic Organic Chemistry. University of California, Irvine.
  • Cannizzaro Reaction. University of Technology, Iraq.
  • Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine.
  • Reactivity and stereoselectivity of oxazolopyridines with a ring‐junction nitrogen atom.
  • Aldehyde Decarbonylation by a Cobalt(I) Pincer Complex.
  • Heterocyclic Compounds.
  • Pyridines. University of Michigan.
  • An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry.
  • An Application of Borane As a Protecting Group for Pyridine.
  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline.
  • Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. MDPI.
  • Stabilization of aldehydes.
  • Synthetic applic
  • Cannizzaro Reaction. Cambridge University Press & Assessment.
  • An umpolung strategy for intermolecular [2 + 2 + 1] cycloaddition of aryl aldehydes and nitriles: a facile access to 2,4,5-trisubstituted oxazoles. PMC.
  • CANNIZZARO REACTION - Mechanism - Examples. AdiChemistry.
  • Application Notes and Protocols for the Oxidation of Aldehydes to Carboxylic Acids. Benchchem.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • CuO and Ag2O/CuO Catalyzed Oxidation of Aldehydes to the Corresponding Carboxylic Acids by Molecular Oxygen. MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Analysis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde: HPLC vs. GC-MS

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for novel chemical entities is not merely a regulatory formality but a cornerstone of scientific validity and produc...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for novel chemical entities is not merely a regulatory formality but a cornerstone of scientific validity and product safety. The subject of this guide, 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde, is a heterocyclic aromatic aldehyde with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. Its purity profile directly influences the outcome of subsequent synthetic steps and the toxicological profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of two instrumental titans of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this specific compound. We will move beyond a superficial listing of pros and cons to explore the causality behind methodological choices, grounded in the physicochemical properties of the analyte itself.

Understanding the Analyte: Physicochemical Properties of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde

The selection of an appropriate analytical technique is fundamentally dictated by the physical and chemical characteristics of the molecule . 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde is a complex structure with several key features that inform our analytical strategy:

  • Structure and Polarity: The molecule possesses a fused oxazolo[4,5-c]pyridine ring system. The presence of nitrogen and oxygen heteroatoms makes it a polar molecule.[1][2] The pyridine-type nitrogen, in particular, can be weakly basic.[2] This inherent polarity is a critical factor in its chromatographic behavior.

  • Volatility: The presence of an aldehyde group and its aromatic nature contribute to a degree of volatility.[3][4][5] However, the fused ring system and a molecular weight of approximately 192.21 g/mol suggest it is not highly volatile. Its volatility is a key determinant for its suitability for GC analysis.

  • Thermal Stability: Oxazole rings are known to be thermally stable entities, capable of withstanding high temperatures without decomposition.[1][6] This is a strong indicator that GC analysis may be feasible. However, aldehydes, especially aromatic ones, can be susceptible to oxidation or degradation at the high temperatures typically used in GC injector ports (150–300°C).[3][7] This presents a potential risk of inaccurate purity assessment due to on-instrument degradation.

Given these properties—moderate polarity, limited volatility, and a potential for thermal lability of the aldehyde functional group—a nuanced approach is required. HPLC is generally the preferred method for non-volatile and thermally sensitive compounds, while GC-MS excels with volatile and thermally stable analytes.[8][9][10]

High-Performance Liquid Chromatography (HPLC): The Robust Workhorse for Purity Determination

For a polar, moderately sized molecule like 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde, HPLC, particularly in its reversed-phase mode, is often the primary choice for purity and impurity profiling.

Principle of Separation

Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds, like our analyte, will have a weaker interaction with the stationary phase and elute earlier than non-polar impurities. The analysis is conducted at or near ambient temperature, which critically minimizes the risk of thermal degradation of the aldehyde group.[10]

Experimental Protocol: Reversed-Phase HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Diluent: 50:50 Acetonitrile/Water

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of diluent to achieve a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

4. Data Analysis:

  • Purity is determined by area percentage. The area of the main peak is divided by the total area of all peaks in the chromatogram. Impurities are reported as a percentage of the total area.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Autosampler Injection Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV-Vis/DAD Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow from sample preparation to final report generation.

Expected Performance

HPLC is expected to provide excellent resolution, sensitivity, and reproducibility for this analysis.[11]

ParameterExpected Performance
Limit of Detection (LOD) 0.01%
Limit of Quantitation (LOQ) 0.03%
Linearity (r²) >0.999
Precision (%RSD) <2.0%
Accuracy (% Recovery) 98-102%

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

While HPLC is superior for the primary purity assessment, GC-MS remains an invaluable complementary technique, especially for identifying and quantifying volatile or semi-volatile impurities that might be missed by HPLC (e.g., residual solvents or low molecular weight by-products).[12][13]

Principle of Separation

GC separates compounds based on their boiling points and interactions with the stationary phase.[10] The sample is vaporized in a heated inlet and carried by an inert gas through a capillary column. The high temperatures required for vaporization are the main challenge for our analyte.[7][14] Coupling GC with a mass spectrometer allows for definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[15][16]

Experimental Protocol: GC-MS

1. Instrumentation:

  • GC system with a split/splitless injector, coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

2. Reagents and Sample Preparation:

  • Solvent: Dichloromethane (GC Grade)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in dichloromethane. The concentration must be low enough to avoid column overload and potential degradation in the injector.

3. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C (A lower temperature should be validated to minimize degradation)

  • Injection Mode: Split (e.g., 50:1) to handle the solvent and protect the column.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

4. Data Analysis:

  • Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify using the peak area of the total ion chromatogram (TIC) or by selected ion monitoring (SIM) for trace impurities.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Dissolve Dissolve in Solvent Transfer Transfer to GC Vial Dissolve->Transfer Inject Vaporization & Injection Transfer->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry Detection Ionize->Detect Identify Library Search (NIST) Detect->Identify Quantify Peak Area Quantitation Identify->Quantify Report Generate Report Quantify->Report

Caption: GC-MS analysis workflow from sample preparation to final report generation.

Expected Performance

GC-MS offers unparalleled identification power and sensitivity for amenable compounds.[15]

ParameterExpected Performance
Analyte Suitability Moderate; risk of on-column degradation
Identification Power Excellent (with MS library matching)
Sensitivity (Full Scan) Low ng range
Precision (%RSD) <5.0% (can be higher due to inlet effects)
Primary Use Case Identification of volatile/semi-volatile impurities

Head-to-Head Comparison and Recommendation

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is most fit-for-purpose for the specific analytical challenge.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Compatibility Excellent. Ideal for polar, non-volatile, and thermally labile compounds.[9][17]Moderate. Requires analyte to be volatile and thermally stable. Potential for degradation of the aldehyde group.[7][14]
Primary Application Purity determination and quantification of the main component and non-volatile impurities.Impurity identification, especially for volatile and semi-volatile species like residual solvents.
Temperature Operates at or near ambient temperatures (e.g., 30°C).[10]Requires high temperatures for vaporization (e.g., 250°C injector).[7]
Potential for Degradation Low. The mild analytical conditions preserve the integrity of the analyte.[8]High. The N-Cl bond is susceptible to thermal cleavage, potentially leading to the formation of degradation products and inaccurate purity assessment.[8]
Identification Power Moderate with UV-Vis (based on retention time). High when coupled with MS (LC-MS).Excellent. Mass spectra provide a molecular fingerprint for definitive identification.[15]
Speed Slower, with typical run times of 20-60 minutes.[9]Faster, with run times often under 20 minutes.[9]
Cost & Complexity Higher operational cost due to solvent consumption.[9]Lower operational cost (uses inert gas). Instrumentation can be complex.[18]
Final Recommendation

For the comprehensive purity analysis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde , a dual-pronged approach is recommended:

  • Primary Method for Purity Assay: Reversed-Phase HPLC with UV detection should be the primary, validated method for determining the purity of the main component and quantifying related, non-volatile impurities. Its mild operating conditions ensure the analytical result reflects the true composition of the sample without thermally induced artifacts.[8][17]

  • Complementary Method for Impurity ID: GC-MS should be employed as a complementary technique to screen for and identify any volatile or semi-volatile impurities that may be present, such as residual solvents from the synthesis or low molecular weight by-products. Careful method development is required to minimize on-instrument degradation.

By leveraging the strengths of both techniques, researchers and drug development professionals can build a complete and accurate purity profile for 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde, ensuring the quality and safety of their materials.

References

  • Taylor & Francis. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • EPCP. Understanding HPLC: The Science Behind the Technique. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • The Science of Separation. Understanding High-Performance Liquid Chromatography. [Link]

  • Jordi Labs. (2024, February 2). Do's and Don'ts: GC-MS Analysis of Leachables, Extractables in Pharmaceuticals. [Link]

  • PubMed. (2003, April 4). Extending the range of compounds amenable for gas chromatography-mass spectrometric analysis. [Link]

  • Springer. (2007, March 13). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. [Link]

  • ResearchGate. a HPLC chromatogram of mixture of standard heterocyclic aromatic amines.... [Link]

  • Mastelf. (2024, July 18). Pros and Cons of Gas Chromatography. [Link]

  • ORBi - ULiège. (2025, November 22). Quantification of heterocyclic aromatic compounds (NSO-HET) in fuels by offline HPLC-GC×GC-ToFMS. [Link]

  • Preprints.org. (2025, December 16). A Comprehensive Review on High Performance Liquid Chromatography (HPLC): Introduction, Theory, Instrumentation, Advantages, Limitations and Applications. [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • ACS Publications. Fast HPLC for the Analysis of Oxygen Heterocyclic Compounds of Citrus Essential Oils. [Link]

  • ResearchGate. (2022, April 30). What aspects need to taken into consideration of applying GC-MS on thermal liable organic compound?. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. [Link]

  • PMC. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]

  • ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... [Link]

  • Patsnap Eureka. (2026, March 5). Aromatic Compounds vs Ketones: Volatility Assessments. [Link]

  • Lab Manager. (2026, January 28). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Materials Advances (RSC Publishing). (2025, April 17). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. [Link]

  • MDPI. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

  • Semantic Scholar. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

  • Oriental Journal of Chemistry. (2019, February 25). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. [Link]

  • MDPI. (2024, October 21). Aldehydes: What We Should Know About Them. [Link]

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Comparative

Comparative Bioactivity Analysis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde Analogues: A Guide for Drug Discovery Professionals

Introduction The oxazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The oxazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on a specific, yet underexplored, subclass: analogues of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde. Due to the limited direct research on this particular scaffold, this document will provide a comprehensive comparative analysis based on the established bioactivities of structurally related oxazolopyridine isomers and the predicted influence of the 2-tert-butyl and 7-carbaldehyde functionalities. The insights presented herein are intended to guide researchers in the strategic design and evaluation of novel therapeutic agents based on this promising chemical core.

The core structure, oxazolo[4,5-c]pyridine, is a fused bicyclic heterocycle. While less studied than its [4,5-b] and [5,4-b] isomers, it has been identified as a potential scaffold for Janus kinase 1 (JAK1) inhibitors, highlighting its therapeutic potential.[4] The strategic placement of a bulky tert-butyl group at the 2-position and a reactive carbaldehyde at the 7-position offers unique opportunities for modulating bioactivity and exploring structure-activity relationships (SAR).

This guide will delve into the synthesis of the core scaffold, the anticipated biological activities based on related compounds, and detailed protocols for in vitro evaluation.

Synthesis of the Oxazolo[4,5-c]pyridine Core and its Analogues

The synthesis of the oxazolo[4,5-c]pyridine ring system is not as extensively documented as its isomers. However, established methods for constructing related oxazolopyridines can be adapted. A common strategy involves the cyclization of an appropriately substituted aminopyridine precursor. For the synthesis of the 2-(tert-butyl)oxazolo[4,5-c]pyridine core, a plausible route would start from a 3-amino-4-hydroxypyridine derivative.

A potential synthetic workflow is outlined below:

Synthesis_Workflow A 3-Amino-4-hydroxypyridine B Acylation with Pivaloyl Chloride A->B (CH3)3CCOCl, Pyridine C N-(4-hydroxypyridin-3-yl)pivalamide B->C D Cyclodehydration C->D POCl3 or PPA E 2-(tert-Butyl)oxazolo[4,5-c]pyridine D->E F Formylation at C7 E->F Vilsmeier-Haack or similar H Analogue Synthesis E->H Further functionalization G 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde F->G

Caption: Proposed synthetic workflow for 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde and its analogues.

The generation of analogues would involve either utilizing substituted 3-amino-4-hydroxypyridines in the initial step or by further functionalization of the formed oxazolo[4,5-c]pyridine core. The 7-carbaldehyde group, in particular, serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities to probe the SAR.

Comparative Bioactivity Profile: Inferences and Predictions

In the absence of direct comparative data for 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde analogues, we can infer potential bioactivities by examining related structures. The broader class of oxazolopyridines has shown promise in two key therapeutic areas: oncology and inflammation.

Anticipated Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxazolopyrimidine derivatives.[5][6] Given the structural similarities, it is reasonable to hypothesize that the oxazolo[4,5-c]pyridine scaffold will also exhibit cytotoxic effects against cancer cell lines.

The Role of the 2-tert-Butyl Group: The bulky tert-butyl group at the 2-position is expected to play a significant role in the molecule's interaction with biological targets. This group can enhance binding to hydrophobic pockets within enzymes or receptors, potentially leading to increased potency and selectivity. Structure-activity relationship studies of other heterocyclic compounds have shown that such bulky alkyl groups can significantly influence bioactivity.[7]

The Influence of the 7-Carbaldehyde Group: The aldehyde functionality at the 7-position is a key feature. Aldehydes are known to be reactive and can participate in various biological interactions, including the formation of Schiff bases with amino groups on proteins.[8] This reactivity could contribute to the mechanism of action, potentially through covalent modification of target proteins. Furthermore, the electron-withdrawing nature of the carbaldehyde group can modulate the electronic properties of the entire ring system, influencing its binding characteristics.

Predicted Structure-Activity Relationship (SAR):

Analogue FeaturePredicted Impact on Anticancer ActivityRationale
Modification of the 2-tert-Butyl Group
Replacement with smaller alkyl groups (e.g., methyl, ethyl)Potentially decreased potencyReduced hydrophobic interactions with target proteins.
Replacement with other bulky groups (e.g., cyclohexyl, phenyl)Variable; potential for altered selectivityDifferent steric and electronic profiles could favor binding to different targets.
Modification of the 7-Carbaldehyde Group
Reduction to an alcoholLikely decreased activityLoss of the reactive aldehyde functionality.
Oxidation to a carboxylic acidMay alter solubility and cell permeability; activity could increase or decreaseIntroduction of a charged group will significantly change physicochemical properties.
Conversion to an oxime or hydrazonePotential for enhanced activityThese derivatives can introduce new hydrogen bonding interactions and alter the electronic profile.
Substitution on the Pyridine Ring
Introduction of electron-donating or -withdrawing groupsModulated activity and selectivityAlteration of the electronic landscape of the scaffold can fine-tune target binding.
Potential Anti-inflammatory Effects

The oxazolopyridine core has also been associated with anti-inflammatory properties.[9] The mechanism of action for many anti-inflammatory compounds involves the inhibition of pro-inflammatory enzymes or signaling pathways.

Inhibition of Inflammatory Mediators: It is plausible that analogues of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde could inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[10][11]

Modulation of Inflammatory Signaling Pathways: Key signaling pathways in inflammation, such as the NF-κB pathway, are potential targets.[12] The specific substitution pattern of the analogues would likely determine their ability to modulate these pathways.

Experimental Protocols for Bioactivity Evaluation

To empirically determine the comparative bioactivity of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde analogues, a panel of in vitro assays is recommended.

Anticancer Activity Assays

A tiered approach to screening for anticancer activity is often most effective.

1. Initial Cytotoxicity Screening (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Lines: A panel of human cancer cell lines should be used, for example:

    • MCF-7 (breast cancer)

    • A549 (lung cancer)

    • HeLa (cervical cancer)

    • HCT-116 (colon cancer)[13][14]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each compound, which represents the concentration that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cancer Cells B Treat with Analogues A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

2. Mechanistic Assays (if significant cytotoxicity is observed):

  • Apoptosis Assays: To determine if the compounds induce programmed cell death (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry).

  • Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest at a specific phase (e.g., by propidium iodide staining and flow cytometry).

  • Target-Based Assays: If a specific molecular target is hypothesized (e.g., a particular kinase), direct enzymatic assays can be performed.

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Production Assay in Macrophages:

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[10][11]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration of each compound that inhibits NO production by 50% (IC50).

2. Cytokine Production Assays (ELISA):

Enzyme-Linked Immunosorbent Assays (ELISAs) can be used to quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant of LPS-stimulated macrophages.[9][12]

  • Procedure:

    • Follow the same cell culture and treatment protocol as the NO production assay.

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's protocol for the ELISA procedure.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production at different concentrations of the test compounds.

Conclusion and Future Directions

While direct experimental data on the bioactivity of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde analogues is currently scarce, a systematic investigation guided by the principles of medicinal chemistry and the known activities of related heterocyclic systems holds significant promise. The unique combination of the oxazolo[4,5-c]pyridine core, a bulky 2-tert-butyl group, and a reactive 7-carbaldehyde moiety provides a rich platform for the design of novel therapeutic agents, particularly in the fields of oncology and inflammation.

Future research should focus on the development of efficient synthetic routes to this scaffold to enable the creation of diverse analogue libraries. Subsequent comprehensive in vitro and in vivo evaluations will be crucial to validate the predicted bioactivities and to elucidate the mechanisms of action. The structure-activity relationships derived from these studies will be invaluable for the optimization of lead compounds and the potential development of new clinical candidates.

References

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  • Synthesis and Biological Evaluation of aryl incorporated (pyridin-4-yl)-1,3,4-oxadiazol-2-yl)oxazolo[5,4-b]pyridine Derivatives as Anticancer Agents.
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Validation

purity determination of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde reference standards

An In-Depth Guide to the Purity Determination of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde Reference Standards Introduction: The Foundation of Accurate Measurement In pharmaceutical research and development, th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purity Determination of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde Reference Standards

Introduction: The Foundation of Accurate Measurement

In pharmaceutical research and development, the reference standard is the cornerstone of analytical measurement, serving as the benchmark against which all samples are compared. The accuracy of every quantitative analysis, from drug substance assays to impurity profiling, is fundamentally dependent on the accurately assigned purity of the reference standard.[1] This guide provides a comprehensive comparison of analytical methodologies for the robust purity determination of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde, a heterocyclic building block of interest in medicinal chemistry.

The quality and purity of reference standards are critical for generating scientifically valid results.[1] An improperly characterized standard can lead to significant errors in clinical trial dosing, stability assessments, and regulatory submissions. Therefore, a multi-technique, scientifically rigorous approach is not just recommended; it is essential. We will explore the industry-standard mass balance approach , an indirect method that quantifies impurities to determine the purity of the main component, and compare it with Quantitative Nuclear Magnetic Resonance (qNMR) , a powerful, direct measurement technique.[2][3][4]

The Mass Balance Approach: Purity by Subtraction

The mass balance method is a comprehensive strategy for purity assignment based on the principle of mass conservation.[5] It operates under the assumption that the sum of the main component and all impurities (organic, inorganic, water, and residual solvents) equals 100%. The purity is therefore calculated by subtracting the sum of all identified and quantified impurities from 100%.[3] This approach is favored by major pharmacopeias, including the USP, for its precision and holistic characterization of the material.[4]

The core equation for the mass balance approach is:

Purity (%) = 100% - [% Organic Impurities + % Water Content + % Residual Solvents + % Inorganic Impurities] [6]

This methodology necessitates the use of multiple, selective analytical techniques, each designed to quantify a specific type of impurity. The strength of this approach lies in its ability to create a complete impurity profile of the reference standard.

Mass_Balance_Concept cluster_impurities Impurity Categories Total Total Mass (100%) Purity Assigned Purity (Main Component) Total->Purity - Impurities Total Impurities Organic Organic Impurities (HPLC/GC) Impurities->Organic Water Water Content (Karl Fischer) Impurities->Water Solvents Residual Solvents (GC/TGA) Impurities->Solvents Inorganic Inorganic Residue (ROI/Sulfated Ash) Impurities->Inorganic

Caption: The mass balance approach for purity assignment.

Comparative Analysis of Core Analytical Techniques

The success of the mass balance approach hinges on selecting the right analytical tools. Each technique provides a specific piece of the puzzle, and understanding their principles and limitations is key to a robust characterization.

Technique Purpose Principle Advantages Limitations
HPLC-UV/DAD Quantify organic (related substance) impurities.Chromatographic separation based on analyte partitioning between a stationary and mobile phase, with UV/Diode-Array detection.[7]High resolution for complex mixtures; excellent quantitation capabilities; non-destructive.[8]Requires chromophores for UV detection; response factors can vary between analyte and impurities.
Karl Fischer Titration Specifically quantify water content.Stoichiometric reaction of water with an iodine-sulfur dioxide reagent.[9]Highly selective and accurate for water; considered the gold standard.[10]Can be affected by interfering side reactions with certain functional groups (e.g., aldehydes, ketones).
Thermogravimetric Analysis (TGA) Measure total volatile content (water and residual solvents).Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11][12]Provides a rapid assessment of total volatiles; useful for detecting bound solvent/water.[13]Not specific; cannot differentiate between water and various organic solvents.[14]
Headspace GC-FID Identify and quantify residual organic solvents.Volatile solvents are partitioned into the headspace of a sealed vial and injected into a gas chromatograph for separation and detection by Flame Ionization Detector (FID).[8]High sensitivity for volatile organic compounds; excellent separation efficiency.Not suitable for non-volatile or thermally labile compounds.
Quantitative NMR (qNMR) Direct purity determination (orthogonal method).Compares the integral of an analyte's NMR signal to that of a certified internal standard of known purity and mass.[15]Primary ratio method; does not require a reference standard of the analyte itself; high precision and accuracy.[16][17]Requires complete dissolution of sample and standard; potential for peak overlap; higher initial instrument cost.
Residue on Ignition (ROI) Quantify inorganic impurities.The sample is ignited in the presence of sulfuric acid, which chars the organic material, leaving a residue of inorganic sulfates.Standardized pharmacopeial method for non-volatile inorganic content.Destructive; can be time-consuming.

Quantitative NMR (qNMR): An Orthogonal Primary Method for Verification

While the mass balance approach is comprehensive, it is an indirect measurement. To instill the highest level of confidence in a reference standard's purity value, it is best practice to employ an orthogonal, direct method for verification. Quantitative NMR (qNMR) serves this purpose perfectly.[2]

qNMR is recognized as a primary analytical method because the NMR signal integral is directly proportional to the number of nuclei giving rise to that signal.[15] By adding a precisely weighed amount of a high-purity, certified internal standard to a precisely weighed amount of the 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde sample, the purity of the analyte can be calculated directly.[17]

The equation for purity calculation by qNMR is:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral value of the signal

  • N = Number of protons generating the signal

  • M = Molar mass

  • m = Mass

  • std = Internal Standard

  • analyte = The compound being analyzed

The key to a successful qNMR experiment is the careful selection of a stable internal standard with peaks that are well-resolved from any analyte signals. The purity value obtained from qNMR should closely match the value derived from the mass balance calculation. A strong correlation between these two independent methods provides a high degree of certainty in the final assigned purity value.[2]

Experimental Protocols

Protocol 1: Organic Impurity Profiling by HPLC-DAD

This protocol outlines a typical reversed-phase HPLC method for separating 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde from its potential process-related impurities and degradation products. A primary potential degradant is the corresponding carboxylic acid, formed via oxidation of the aldehyde group.

1. Instrumentation and Columns:

  • Agilent 1260 Infinity LC system or equivalent, equipped with a Diode Array Detector (DAD).[18]

  • Agilent Poroshell 120 SB-C18 column (4.6 x 150 mm, 2.7 µm) or equivalent.[18]

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Preparation: Accurately weigh about 10.0 mg of the 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde reference standard into a 100-mL volumetric flask. Dissolve in and dilute to volume with diluent to achieve a final concentration of 0.1 mg/mL.[19]

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage of each impurity using the area percent method, assuming a relative response factor (RRF) of 1.0 for unknown impurities unless otherwise determined.

  • Total Organic Impurities (%) = Sum of all individual impurity peak areas / Total peak area * 100.

Protocol 2: Water Content Determination by Volumetric Karl Fischer Titration

This protocol is suitable for determining the water content in solid pharmaceutical samples, as guided by USP <921> and Ph. Eur. 2.5.12.[10][20]

1. Instrumentation:

  • Metrohm KF Titrator or equivalent, equipped with a titration cell and platinum indicator electrode.

2. Reagents:

  • Volumetric Karl Fischer reagent (e.g., Hydranal-Composite 5).

  • Anhydrous methanol or appropriate solvent for the titration cell.

  • Certified water standard (e.g., Hydranal-Water Standard 1.0).[21]

3. Titer Determination:

  • Prior to sample analysis, determine the titer (water equivalent) of the Karl Fischer reagent.

  • Add a known volume of anhydrous methanol to the conditioned titration vessel.

  • Accurately add a precise amount (e.g., 25-50 mg) of the certified water standard.

  • Titrate to the endpoint.

  • Calculate the titer in mg/mL = (Weight of water standard in mg * Purity of standard) / Volume of KF reagent consumed in mL.

  • Perform in triplicate and use the average value.

4. Sample Analysis:

  • Add a known volume of anhydrous methanol to the conditioned titration vessel.

  • Accurately weigh and add an appropriate amount of the 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde sample (typically aiming for 5-20 mg of water to be titrated) directly into the vessel.[22]

  • Ensure the sample dissolves completely. Sonication may be required.

  • Titrate the sample with the standardized KF reagent to the endpoint.

  • Perform the analysis in triplicate.

5. Calculation:

  • Water Content (%) = (Volume of KF reagent for sample (mL) * Titer (mg/mL)) / Sample Weight (mg) * 100.

Integrated Purity Assessment Workflow

The comprehensive characterization of a reference standard is a sequential and logical process. It begins with initial identity confirmation and proceeds through the quantification of all potential impurities, culminating in the final purity assignment, which is ideally confirmed by an orthogonal method.

Purity_Workflow Start Candidate Reference Standard Material Identity Identity Confirmation (NMR, MS, IR) Start->Identity MassBalance Mass Balance Analysis Identity->MassBalance qNMR Orthogonal Method (qNMR) Identity->qNMR HPLC Organic Impurities (HPLC-DAD) MassBalance->HPLC KF Water Content (Karl Fischer) MassBalance->KF GC Residual Solvents (Headspace GC) MassBalance->GC ROI Inorganic Content (Residue on Ignition) MassBalance->ROI CalculateMB Calculate Purity (100% - Σ Impurities) HPLC->CalculateMB KF->CalculateMB GC->CalculateMB ROI->CalculateMB Compare Compare Results (Mass Balance vs. qNMR) CalculateMB->Compare qNMR->Compare Pass Results Correlate Compare->Pass Yes Fail Investigate Discrepancy Compare->Fail No Final Assign Final Purity Value & Issue Certificate Pass->Final Fail->MassBalance Re-evaluate Fail->qNMR Re-evaluate

Caption: Integrated workflow for reference standard purity determination.

Data Synthesis: Assigning a Purity Value

After performing all the requisite analyses, the data is consolidated to calculate the final purity value. The table below presents a hypothetical but realistic purity assessment for a batch of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde.

Hypothetical Purity Assignment for Lot No. XXX-001

Analysis Method Result Contribution to Impurity Profile
Organic PurityHPLC-DAD99.65% (by area %)-
Related Substance 1 (Carboxylic Acid)HPLC-DAD0.12%0.12%
Unknown Impurity at RRT 1.5HPLC-DAD0.08%0.08%
Total Organic Impurities 0.20%
Water ContentKarl Fischer Titration0.15%0.15%
Residual Solvents (Ethyl Acetate)Headspace GC500 ppm (0.05%)0.05%
Inorganic ImpuritiesResidue on Ignition<0.01% (Not Detected)0.00%
Total Impurities 0.40%
Purity by Mass Balance 100% - 0.40% 99.6%
Purity by qNMR (vs. Maleic Acid) ¹H qNMR99.5%Confirmatory Value

In this example, the purity value determined by the mass balance approach (99.6%) is in excellent agreement with the orthogonal qNMR result (99.5%). This strong correlation provides high confidence in assigning a final purity value of 99.6% to this reference standard lot.

Conclusion

The characterization of a chemical reference standard like 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde is a meticulous process that demands a combination of analytical techniques and scientific expertise. The mass balance approach provides a comprehensive impurity profile, accounting for all potential sources of non-analyte mass.[3][5] However, for the highest degree of confidence, this should be corroborated by an independent, orthogonal method such as qNMR.[2] This dual approach ensures that the assigned purity value is not only accurate and precise but also robustly defended, forming a solid foundation for all subsequent analytical work in the drug development pipeline.

References

  • Emery Pharma (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Westwood, S., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. Available at: [Link]

  • Organic Primary Standards Group (n.d.). Quantitative NMR. National Metrology Institute of Japan. Available at: [Link]

  • News-Medical.Net (2025). KF titration in pharmaceuticals. Available at: [Link]

  • Improved Pharma (2022). Thermogravimetric Analysis. Available at: [Link]

  • Li, Y., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available at: [Link]

  • Veeprho (2020). Thermogravimetric Analysis in Pharmaceuticals. Available at: [Link]

  • Pharmaceutical and Medical Device Regulatory Science Society of Japan (n.d.). FAQ. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. Available at: [Link]

  • JEOL (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability. Available at: [Link]

  • Ermer, J. (2018). Certification of Reference Standards in Pharmacy: Mass Balance Method. ResearchGate. Available at: [Link]

  • Eyer, K. (2020). Quantitative NMR Spectroscopy. University of Bern. Available at: [Link]

  • Eurofins BioPharma Product Testing (n.d.). Water Determination by Karl Fischer. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Available at: [Link]

  • Mettler Toledo (n.d.). Thermal Analysis in the Pharmaceutical Industry. Available at: [Link]

  • TA Instruments (n.d.). Thermal Analysis in the Pharmaceutical Industry. Available at: [Link]

  • Qvents (2025). Qualification of Inhouse Reference Standards and Secondary Standards. Available at: [Link]

  • Davies, S. R., et al. (2024). The development of an efficient mass balance approach for the purity assignment of organic calibration standards. ResearchGate. Available at: [Link]

  • Asmus, P. A. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

  • World Health Organization (WHO) (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available at: [Link]

  • Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products (2023). PMC. Available at: [Link]

  • Agilent Technologies (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available at: [Link]

Sources

Comparative

A Comparative Toxicity Analysis of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde Derivatives: An Application Scientist's Guide

In the landscape of medicinal chemistry, the oxazolopyridine scaffold has emerged as a privileged structure, with derivatives showing a range of biological activities.[1] The 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbal...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the oxazolopyridine scaffold has emerged as a privileged structure, with derivatives showing a range of biological activities.[1] The 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde series represents a novel class of compounds with significant therapeutic potential. However, as with any new chemical entity destined for preclinical development, a thorough understanding of its toxicological profile is paramount.[2][3] This guide provides a framework for the comparative toxicity assessment of these derivatives, offering field-proven insights and detailed experimental protocols to enable researchers to generate robust and reliable data.

While some preclinical studies on broader classes of oxazolopyridines have suggested they are generally non-toxic, the introduction of a carbaldehyde group and other substitutions necessitates a de novo evaluation. The pyridine core, for instance, is present in dipyridyl compounds, some of which are known to have significant toxicological effects, including neurotoxicity.[4] Therefore, a systematic approach to evaluating the cytotoxicity of each derivative is essential.

This guide is structured to provide a logical workflow for researchers, from understanding the key toxicological endpoints to implementing specific in vitro assays and interpreting the resulting data.

Key Toxicological Endpoints for In Vitro Assessment

The initial phase of toxicity screening for novel compounds typically involves in vitro assays to assess general cytotoxicity.[5][6][7] These assays are designed to measure various aspects of cellular health, providing a multi-faceted view of a compound's potential to cause harm to living cells.[3] For the 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde derivatives, we recommend a panel of assays to evaluate the following key endpoints:

  • Cell Viability: This is a measure of the overall health of a cell population and is a primary indicator of cytotoxicity.

  • Cell Membrane Integrity: Damage to the cell membrane is a hallmark of necrosis, a form of cell death resulting from acute cellular injury.

  • Metabolic Activity: A reduction in metabolic activity can indicate cellular dysfunction and is often an early marker of cytotoxicity.

By assessing these different endpoints, researchers can gain a more comprehensive understanding of the potential mechanisms of toxicity for their compounds.

Comparative Cytotoxicity Data of Hypothetical Derivatives

To illustrate how data from the described protocols can be presented, the following table summarizes hypothetical results for the parent compound and three derivatives.

Compound IDDerivative SubstitutionCell LineAssayIC50 (µM)
Parent-01 NoneHEK293MTT85.2
Deriv-A 4-FluoroHEK293MTT62.5
Deriv-B 4-MethoxyHEK293MTT> 100
Deriv-C 4-NitroHEK293MTT15.8
Parent-01 NoneHepG2MTT78.9
Deriv-A 4-FluoroHepG2MTT55.1
Deriv-B 4-MethoxyHepG2MTT95.3
Deriv-C 4-NitroHepG2MTT12.4

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

The following protocols are standard, well-validated methods for in vitro cytotoxicity testing and are highly recommended for the initial screening of the 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde derivatives.[8][9][10][11]

Workflow for In Vitro Cytotoxicity Screening

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay Execution cluster_3 Data Analysis prep_cells Cell Culture (e.g., HEK293, HepG2) seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Compound Preparation (Serial Dilutions) treat_cells Treat Cells with Compounds (24-72 hours) prep_compounds->treat_cells seed_cells->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay nr_assay Neutral Red Assay (Lysosomal Integrity) treat_cells->nr_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay read_plate Measure Absorbance/ Fluorescence mtt_assay->read_plate nr_assay->read_plate ldh_assay->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 compare Comparative Analysis calc_ic50->compare

Caption: A typical workflow for in vitro cytotoxicity testing of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell metabolic activity.[8][9] Viable cells with active mitochondria can reduce the yellow MTT to a purple formazan product.

Principle of the MTT Assay

MTT_Principle MTT MTT (Yellow, Soluble) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells) MTT->Mitochondrial_Dehydrogenase Reduction Formazan Formazan (Purple, Insoluble) Solubilization Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Mitochondrial_Dehydrogenase->Formazan Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: The principle of the MTT assay for assessing cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Neutral Red (NR) Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • NR Staining: After the treatment period, replace the medium with fresh medium containing 50 µg/mL Neutral Red. Incubate for 2-3 hours.

  • Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a method for quantifying cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After treatment, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Absorbance Measurement: Incubate for the recommended time and then measure the absorbance at the specified wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the EC50 value.

Data Interpretation and Comparative Analysis

A key aspect of this guide is the ability to objectively compare the toxicity of different derivatives. The primary metric for comparison will be the IC50 (or EC50) value. A lower IC50 value indicates higher cytotoxicity.

When comparing derivatives, consider the following:

  • Structure-Toxicity Relationships (STR): Analyze how different functional groups and substitutions on the parent molecule affect its cytotoxicity. For example, does the addition of an electron-withdrawing group increase or decrease toxicity compared to an electron-donating group?

  • Cell Line Specificity: Compare the toxicity of the compounds across different cell lines (e.g., a non-cancerous cell line like HEK293 versus a liver cancer cell line like HepG2). This can provide initial insights into potential organ-specific toxicity.

  • Time-Dependency: Assess whether the cytotoxic effects are more pronounced after longer incubation times (e.g., 72 hours vs. 24 hours).

By systematically applying these protocols and principles of data analysis, researchers can build a comprehensive and comparative toxicological profile for the 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde series, enabling informed decisions for further drug development.

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ijprajournal. Retrieved from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • O'Hare, S., & Atterwill, C. K. (Eds.). (n.d.). In vitro toxicity testing protocols. National Library of Medicine Institution - NIH. Retrieved from [Link]

  • In Vitro Toxicity Testing Protocols. (n.d.). New York University. Retrieved from [Link]

  • In vitro toxicology - Wikipedia. (n.d.). Retrieved from [Link]

  • In Vitro Toxicity Testing. (2011, January 16). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • In vitro testing of drug toxicity. (n.d.). Slideshare. Retrieved from [Link]

  • Sarkar, K., Das, B., & Das, R. K. (2023, November 9). Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques. In Silico Pharmacology, 11(1), 35. Retrieved from [Link]

  • A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. (2024, May 10). EURASIAN JOURNAL OF CHEMISTRY. Retrieved from [Link]

  • Bundgaard, C., et al. (2015, June 5). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. PubMed. Retrieved from [Link]

  • Pharmacological activities of some synthesized substituted pyrazole, oxazole and triazolopyrimidine derivatives | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and reactivity of 2-(2-thienyl)oxazolo[4,5-b]pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Gou, S., et al. (2016, August 15). Synthesis and biological evaluation of new[2][5][9]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. PubMed. Retrieved from [Link]

  • Toxicity of dipyridyl compounds and related compounds. (2004, September 15). PubMed. Retrieved from [Link]

  • Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. (n.d.). Lirias. Retrieved from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021, November 25). MDPI. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of Novel N-(7-Oxo-4,7-dihydro-[2][5][9]triazolo[1,5-a]pyrimidin-2-yl)arylsulfonamides. (2026, March 17). MDPI. Retrieved from [Link]

  • 2-(tert-Butyl)oxazolo[4,5-c]pyridine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized pharmaceutical intermediates is just as critical as their synthesis. 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized pharmaceutical intermediates is just as critical as their synthesis. 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde is a highly functionalized heterocyclic building block frequently utilized in the development of advanced therapeutics, such as NAMPT (Nicotinamide Phosphoribosyltransferase) activators[1].

Due to its complex molecular architecture, this compound cannot be treated as generic organic waste. Its disposal requires a deep understanding of its chemical reactivity, strict adherence to EPA Resource Conservation and Recovery Act (RCRA) guidelines, and the implementation of self-validating safety protocols[2].

Below is the comprehensive, causality-driven guide for the operational management and disposal of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde.

Chemical Profile & Mechanistic Causality

To design a safe disposal protocol, we must first deconstruct the molecule to understand the causality behind its reactivity. Every functional group dictates a specific operational constraint.

Table 1: Structural Hazard Profile & Operational Implications

Functional GroupChemical ReactivityDisposal & Operational Implication
Oxazolo[4,5-c]pyridine Core The nitrogen atoms possess available lone pairs, rendering the molecule basic. Incomplete combustion yields toxic nitrogen oxides (NOx)[3].Do not mix with strong acids , as this triggers an exothermic neutralization. Final disposal must be high-temperature incineration[3].
7-Carbaldehyde Aldehydes are highly susceptible to oxidation, rapidly converting to carboxylic acids in the presence of oxidizers[4].Strict segregation from oxidizing agents (e.g., nitric acid, peroxides). Mixing can cause gas generation, container over-pressurization, and rupture[5],[4].
tert-Butyl Group Imparts significant lipophilicity, allowing the compound to readily cross biological membranes[1].Increases acute systemic toxicity upon dermal exposure. Mandates the use of chemical-resistant PPE (butyl rubber or nitrile gloves)[3].

Regulatory Framework & Accumulation Limits

Under 40 CFR Part 262 , the U.S. Environmental Protection Agency (EPA) strictly regulates how chemical waste is accumulated and stored based on your facility's generation rate[2],[6]. You must classify your laboratory's status to ensure compliance with federal storage limits.

Table 2: EPA Hazardous Waste Generator Categories (40 CFR 262)

Generator CategoryMonthly Generation LimitMax On-Site AccumulationAccumulation Time Limit
VSQG (Very Small)≤ 100 kg≤ 1,000 kgNo strict federal time limit[2]
SQG (Small)100 kg to 1,000 kg≤ 6,000 kg180 days (270 days if shipped >200 miles)[2]
LQG (Large)≥ 1,000 kgNo limit90 days[2]

Note: Regardless of your generator status, waste stored directly in the laboratory must be kept in a designated Satellite Accumulation Area (SAA). SAA limits are capped at 55 gallons of standard hazardous waste or 1 quart of acutely toxic waste[7],[8].

Self-Validating Disposal Protocol

A robust safety protocol must be a "self-validating system"—meaning every action is followed by an observable check to confirm the system remains stable before proceeding to the next step.

DisposalWorkflow N1 Waste Generation: 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde N2 Validation Check 1: Confirm pH & Absence of Oxidizers N1->N2 N3 Chemical Segregation: Isolate from Acids & Bases N2->N3 N4 Containerization: HDPE/Glass + Secondary Containment N3->N4 N5 Validation Check 2: Inspect for Exotherms/Bulging N4->N5 N6 SAA Storage: Log Accumulation Start Date N5->N6 N7 Final EHS Disposal: High-Temperature Incineration N6->N7

Self-validating workflow for the safe disposal of reactive heterocyclic aldehydes.

Step-by-Step Methodology

Step 1: Workspace Preparation & PPE Verification

  • Action: Don a fully-buttoned lab coat, chemical safety goggles, and chemical-resistant gloves (butyl rubber is preferred for pyridine derivatives)[3]. Ensure all work is conducted inside a certified chemical fume hood[3].

  • Validation Check: Verify the fume hood airflow monitor reads a minimum face velocity of 100 feet per minute (fpm).

Step 2: Waste Characterization & Segregation

  • Action: Isolate the 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde waste from any chlorinated solvents, strong inorganic acids (e.g., HCl, H2SO4), and oxidizing agents[4].

  • Validation Check: Review the waste log of the target disposal container. If the log contains any entries for peroxides, nitrates, or acids, do not use that container. Procure a new, empty vessel.

Step 3: Containerization

  • Action: Transfer the chemical into a compatible, heavy-duty High-Density Polyethylene (HDPE) or glass container with a secure, screw-top lid[5],[4].

  • Validation Check (The Exotherm Test): Before tightly sealing the cap, hover a bare hand 2 inches above the exterior of the container to detect any unexpected heat generation. Leave the cap loosely threaded for 15 minutes. If no heat or gas evolution (bubbling/hissing) is observed, tighten the cap securely.

Step 4: Regulatory Labeling

  • Action: Affix a standardized EPA Hazardous Waste label to the container. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and indicate the primary hazards (e.g., "Toxic," "Combustible")[9],[3].

  • Validation Check: Ensure the label is completely legible and that the "Accumulation Start Date" is left blank until the container is moved from the SAA to the central accumulation area[10].

Step 5: Satellite Accumulation Area (SAA) Storage

  • Action: Place the sealed container into a secondary containment tray within your lab's designated SAA[5],[9].

  • Validation Check: Visually confirm that the secondary containment tray is large enough to hold 110% of the volume of the largest container within it[5].

Step 6: EHS Coordination & Final Incineration

  • Action: Once the container is full (leaving at least 1 inch of headspace for vapor expansion), submit a waste pickup request to your Environmental Health and Safety (EHS) department[5],[9].

  • Causality: EHS will transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will undergo high-temperature rotary kiln incineration to safely break down the pyridine ring into harmless N2, CO2, and H2O[11],[3].

Empty Container Management

The disposal of the original reagent bottle requires specific handling, as residual heterocyclic aldehydes are highly toxic.

  • Triple-Rinse Procedure: In the fume hood, rinse the empty container three times with a compatible solvent (e.g., a small amount of methanol or acetone)[12].

  • Rinsate Capture: The first rinse is considered highly contaminated and must be collected and disposed of as hazardous waste[9],[12]. Subsequent rinses can generally be added to the same waste stream.

  • Defacement: Once triple-rinsed and air-dried, completely deface or remove the original chemical label before disposing of the glass bottle in the standard laboratory glass-waste receptacle[4].

Spill Response & Emergency Management

In the event of an accidental release of 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde:

  • Evacuate & Ventilate: Immediately eliminate all ignition sources and ensure the laboratory ventilation is running at maximum capacity[13],[3].

  • Containment: If the compound is in a liquid solution, surround the spill with an inert, non-combustible absorbent material (such as vermiculite or dry sand)[13]. Never use combustible materials like paper towels for reactive aldehydes.

  • Recovery: Using non-sparking tools, mechanically recover the absorbed material or solid powder and place it into a secure, labeled hazardous waste container[14],[3].

  • Reporting: Notify your EHS office immediately, as spills may trigger unplanned episodic generation reporting requirements under 40 CFR 262 Subpart L[15].

References

  • Title: Managing Waste: Hazardous Waste Generator Categories Source: Indiana Department of Environmental Management (IDEM) / U.S. EPA Guidelines URL: [Link]

  • Title: 40 CFR 262.20 -- General requirements (Hazardous Waste Manifest System) Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University Environmental Health & Safety URL: [Link]

  • Title: Hazardous Waste Disposal Procedures Handbook Source: Lehigh University Campus Safety Division URL: [Link]

  • Title: Discovery of DS68702229 as a Potent, Orally Available NAMPT Activator Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde
Reactant of Route 2
2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde
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